Ethyl 2-(oxetan-3-yl)propanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(oxetan-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-11-8(9)6(2)7-4-10-5-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHVVIROPQYOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1COC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Ethyl 2-(oxetan-3-yl)propanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust two-step synthetic pathway for the preparation of Ethyl 2-(oxetan-3-yl)propanoate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a Horner-Wadsworth-Emmons (HWE) olefination to form the intermediate, ethyl 2-(oxetan-3-ylidene)propanoate, followed by a catalytic hydrogenation to yield the final saturated product. This document provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate the replication and optimization of this synthetic route.
I. Synthetic Strategy Overview
The synthesis of this compound is achieved through a sequential two-step process. The initial step involves the creation of an α,β-unsaturated ester intermediate, ethyl 2-(oxetan-3-ylidene)propanoate, via a Horner-Wadsworth-Emmons (HWE) reaction. This is followed by the saturation of the carbon-carbon double bond through catalytic hydrogenation to afford the target molecule.
Caption: Overall synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)propanoate
This step utilizes the Horner-Wadsworth-Emmons reaction to couple oxetan-3-one with triethyl 2-phosphonopropionate, yielding the α,β-unsaturated ester intermediate.[1][2] This reaction is known for its high yield and stereoselectivity, typically favoring the formation of the (E)-isomer.[3]
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons reaction for the synthesis of the intermediate.
Methodology:
A mixture of an aldehyde or ketone, the phosphonate reagent, and a base are stirred, often without a solvent.[3] For the synthesis of α-methyl-α,β-unsaturated esters, lithium hydroxide monohydrate (LiOH·H₂O) or barium hydroxide octahydrate (Ba(OH)₂·8H₂O) have proven effective as bases.[3]
-
Reagents:
-
Oxetan-3-one (1.0 eq)
-
Triethyl 2-phosphonopropionate (1.0-1.2 eq)
-
LiOH·H₂O (1.0-1.5 eq) or Ba(OH)₂·8H₂O (1.0-1.5 eq)
-
-
Procedure:
-
To a round-bottom flask, add oxetan-3-one, triethyl 2-phosphonopropionate, and the chosen base.
-
The mixture is stirred vigorously at room temperature. The reaction can also be performed in a solvent such as tetrahydrofuran (THF).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the phosphate byproduct.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 83-97% (typical for similar reactions) | [3] |
| (E)-Selectivity | 92-99% (typical for similar reactions) | [3] |
| Molecular Formula | C₈H₁₂O₃ | [4][5] |
| Molecular Weight | 156.18 g/mol | [4] |
Characterization Data for Ethyl 2-(oxetan-3-ylidene)propanoate:
Step 2: Synthesis of this compound
The second step involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ester intermediate via catalytic hydrogenation to yield the final saturated product.
Reaction Scheme:
Caption: Catalytic hydrogenation of the intermediate to the final product.
Methodology:
Catalytic hydrogenation is a standard procedure for the reduction of alkenes. A variety of catalysts and conditions can be employed.
-
Reagents and Materials:
-
Ethyl 2-(oxetan-3-ylidene)propanoate (1.0 eq)
-
Catalyst (e.g., 5-10% Palladium on Carbon, Pd/C)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
-
Procedure:
-
Dissolve ethyl 2-(oxetan-3-ylidene)propanoate in a suitable solvent in a hydrogenation flask.
-
Carefully add the hydrogenation catalyst to the solution.
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture at a specified temperature (often room temperature) until the reaction is complete (monitored by TLC, GC, or hydrogen uptake).
-
Once complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography.
-
Quantitative Data:
The specific yield and reaction conditions for the hydrogenation of ethyl 2-(oxetan-3-ylidene)propanoate are not detailed in the provided search results. However, the hydrogenation of α,β-unsaturated esters is generally a high-yielding reaction.
| Parameter | Expected Value |
| Yield | >90% (typical) |
| Purity | High, often requiring minimal purification |
Characterization Data for this compound:
Spectroscopic data for the final product is not available in the search results. Characterization would be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the saturation of the double bond and the integrity of the oxetane ring.
III. Summary of Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Synthetic Step | Key Reagents | Typical Yield |
| Ethyl 2-(oxetan-3-ylidene)propanoate | C₈H₁₂O₃ | 156.18 | Horner-Wadsworth-Emmons | Oxetan-3-one, Triethyl 2-phosphonopropionate, Base | 83-97% |
| This compound | C₈H₁₄O₃ | 158.19 | Catalytic Hydrogenation | Ethyl 2-(oxetan-3-ylidene)propanoate, H₂, Catalyst | >90% (expected) |
IV. Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product, including the key processes and decision points.
Caption: Detailed experimental workflow for the two-step synthesis.
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. Researchers and professionals in drug development can utilize this information for the efficient and high-yield production of this important chemical entity. Further optimization of reaction conditions may be necessary to achieve desired purity and yield on a larger scale.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. PubChemLite - Ethyl 2-(oxetan-3-ylidene)propanoate (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Ethyl 2-(oxetan-3-ylidene)acetate | C7H10O3 | CID 53308471 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(oxetan-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of Ethyl 2-(oxetan-3-yl)propanoate. Due to the limited availability of experimental data for this specific compound, this document combines information on its precursor, 2-(oxetan-3-yl)propanoic acid, with established principles of organic chemistry to offer a detailed profile. This guide includes predicted physicochemical properties, predicted spectral data, a plausible experimental protocol for its synthesis via Fischer esterification, and a visual representation of the synthetic workflow. This information is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound is an organic compound featuring an oxetane ring, a four-membered cyclic ether, and a propanoate ester functional group. The oxetane motif is of significant interest in medicinal chemistry as it can serve as a polar surrogate for gem-dimethyl groups or carbonyl groups, potentially improving physicochemical properties such as solubility and metabolic stability of drug candidates. This guide aims to consolidate the available and predicted data on this compound to facilitate its synthesis and characterization in a laboratory setting.
Chemical Structure and Properties
The canonical SMILES representation for this compound is CCOC(=O)C(C)C1COC1. While specific experimental data for this compound is scarce, its properties can be predicted based on its structure and the known properties of its precursor, 2-(oxetan-3-yl)propanoic acid.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its precursor acid. It is important to note that the properties for the ethyl ester are largely predicted due to a lack of published experimental values.
| Property | 2-(Oxetan-3-yl)propanoic acid | This compound (Predicted) |
| CAS Number | 1517851-81-8[1][2] | 1467674-35-6 (Unconfirmed)[3] |
| Molecular Formula | C₆H₁₀O₃[1][2] | C₈H₁₄O₃ |
| Molecular Weight | 130.14 g/mol [1][2] | 158.19 g/mol |
| Boiling Point | Not available | ~180-200 °C (at 760 mmHg) |
| Density | Not available | ~1.05 g/cm³ |
| Solubility | Soluble in polar organic solvents | Soluble in common organic solvents |
Predicted Spectral Data
The following sections detail the predicted spectral characteristics for this compound, which are essential for its identification and characterization.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.7 - 4.5 | m | 2H | -O-CH ₂- (oxetane) |
| ~ 4.2 | q | 2H | -O-CH ₂-CH₃ (ethyl) |
| ~ 3.5 - 3.3 | m | 1H | -CH - (oxetane ring) |
| ~ 2.8 - 2.6 | m | 1H | -CH (CH₃)-COO- |
| ~ 1.3 | t | 3H | -O-CH₂-CH ₃ (ethyl) |
| ~ 1.2 | d | 3H | -CH(CH ₃)-COO- |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 173 | C =O (ester) |
| ~ 72 | -O-C H₂- (oxetane) |
| ~ 61 | -O-C H₂-CH₃ (ethyl) |
| ~ 45 | -C H(CH₃)-COO- |
| ~ 35 | -C H- (oxetane ring) |
| ~ 16 | -CH(C H₃)-COO- |
| ~ 14 | -O-CH₂-C H₃ (ethyl) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the ester and oxetane functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980-2850 | Medium-Strong | C-H stretching (alkane) |
| ~ 1735 | Strong | C=O stretching (ester) |
| ~ 1250-1050 | Strong | C-O stretching (ester and ether) |
| ~ 980 | Medium-Strong | Oxetane ring vibration |
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion |
| 158 | [M]⁺ (Molecular Ion) |
| 113 | [M - OCH₂CH₃]⁺ |
| 85 | [M - COOCH₂CH₃]⁺ |
| 71 | [C₄H₇O]⁺ (from oxetane ring fragmentation) |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The synthesis of this compound can be achieved through the Fischer esterification of its corresponding carboxylic acid.
Synthesis of this compound via Fischer Esterification
This protocol outlines a standard procedure for the synthesis of the target compound.
Materials:
-
2-(Oxetan-3-yl)propanoic acid (1.0 eq)
-
Anhydrous ethanol (excess, ~10-20 eq)
-
Concentrated sulfuric acid (catalytic amount, ~2-3 drops)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Toluene (for azeotropic removal of water, optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(oxetan-3-yl)propanoic acid and an excess of anhydrous ethanol.[2][4]
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[2][4]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5][6]
-
Purify the crude ester by vacuum distillation to yield pure this compound.[7]
Visualized Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the chemical properties of this compound. While experimental data for this specific molecule is limited, the predicted properties and a detailed synthetic protocol based on established chemical principles offer a solid starting point for its laboratory preparation and characterization. The information presented herein is intended to empower researchers and drug development professionals in their exploration of novel oxetane-containing compounds. Further experimental validation of the predicted data is encouraged to build a more complete and accurate profile of this promising chemical entity.
References
- 1. CAS No. 1517851-81-8 | Chemsrc [m.chemsrc.com]
- 2. 1517851-81-8|2-(Oxetan-3-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 3. This compound - CAS:1467674-35-6 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 4. Buy Ethyl 2-(3-{[(benzyloxy)carbonyl]amino}oxetan-3-yl)propanoate [smolecule.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-(oxetan-3-ylidene)propanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-(oxetan-3-ylidene)propanoate, a molecule of interest in contemporary organic synthesis and medicinal chemistry. This document consolidates available chemical data, proposes a detailed synthetic protocol, and includes essential safety information. Notably, while the primary focus is on the more prominently documented "ylidene" isomer, this guide addresses the potential ambiguity with its saturated "yl" counterpart. The information herein is intended to support research and development activities by providing a structured and data-rich resource.
Chemical Identification and Properties
Ethyl 2-(oxetan-3-ylidene)propanoate is a substituted acrylate derivative featuring an oxetane ring. The exocyclic double bond in the "ylidene" form is a key structural feature. The alternative, singly-bonded "yl" variant, Ethyl 2-(oxetan-3-yl)propanoate, is less commonly cited in scientific literature. For clarity, this guide focuses on the compound associated with CAS number 1467674-33-4, which is Ethyl 2-(oxetan-3-ylidene)propanoate.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 1467674-33-4 | [1][2] |
| Molecular Formula | C₈H₁₂O₃ | [1][2] |
| Molecular Weight | 156.18 g/mol | [1][2] |
| IUPAC Name | ethyl 2-(oxetan-3-ylidene)propanoate | - |
| Synonyms | 2-Oxetan-3-yl-propionic acid ethyl ester, Ethyl 2-(3-oxetanylidene)propanoate | [1] |
| Storage | Inert atmosphere, Room Temperature | [3] |
Synthesis Methodology
This protocol is a generalized procedure based on the principles of the Horner-Wadsworth-Emmons reaction.
Materials:
-
Oxetan-3-one
-
Triethyl 2-phosphonopropionate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for chromatography)
Procedure:
-
Preparation of the Ylide: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil. b. Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen. c. Add anhydrous THF to the flask to create a slurry. d. Cool the flask to 0 °C in an ice bath. e. Dissolve triethyl 2-phosphonopropionate (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride slurry via the dropping funnel over 30 minutes. f. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phosphonate ylide is indicated by the cessation of hydrogen gas evolution.
-
Olefination Reaction: a. Cool the ylide solution back to 0 °C. b. Dissolve oxetan-3-one (1.2 equivalents) in anhydrous THF and add it dropwise to the ylide solution. c. After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and add water. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic layers and wash with brine. e. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. f. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure Ethyl 2-(oxetan-3-ylidene)propanoate.
Figure 1: Proposed Horner-Wadsworth-Emmons synthesis workflow.
Spectroscopic Data
Experimental spectroscopic data for Ethyl 2-(oxetan-3-ylidene)propanoate is not widely available in peer-reviewed literature. The following tables provide predicted spectral data based on computational models.
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.90 - 5.10 | m | 4H | -CH₂-O- of oxetane |
| ~4.20 | q | 2H | -O-CH₂-CH₃ |
| ~2.05 | s | 3H | =C-CH₃ |
| ~1.30 | t | 3H | -O-CH₂-CH₃ |
Note: The methylene protons of the oxetane ring are diastereotopic and may appear as complex multiplets.
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (ester) |
| ~150 | =C(CH₃)- |
| ~125 | =C(oxetane)- |
| ~70 | -CH₂-O- of oxetane |
| ~61 | -O-CH₂-CH₃ |
| ~18 | =C-CH₃ |
| ~14 | -O-CH₂-CH₃ |
Safety and Handling
Safety data for Ethyl 2-(oxetan-3-ylidene)propanoate is limited. However, data for the structurally related compound, Ethyl 2-(oxetan-3-ylidene)acetate (CAS 922500-91-2), provides guidance on potential hazards.[8]
Table 4: Hazard Identification and Precautionary Statements
| Hazard | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | P264, P270, P301+P317, P330, P501 |
| Skin Irritation | Category 2 (Causes skin irritation) | P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation | Category 2 (Causes serious eye irritation) | P280, P305+P351+P338, P337+P317 |
| Acute Toxicity (Inhalation) | Warning | P261, P271, P304+P340, P319 |
Handling Recommendations:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid breathing vapors or mist.
-
Keep away from sources of ignition.
-
Store in a tightly closed container in a cool, dry place.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no specific information in the public domain detailing the biological activity of Ethyl 2-(oxetan-3-ylidene)propanoate or its involvement in any signaling pathways. Oxetane-containing compounds, in general, are of significant interest in medicinal chemistry due to their unique physicochemical properties and their role as bioisosteres for other functional groups. Their strained four-membered ring can influence conformation and metabolic stability. Further research is required to elucidate any potential biological roles of this specific molecule.
Conclusion
Ethyl 2-(oxetan-3-ylidene)propanoate (CAS 1467674-33-4) is a compound with potential for applications in organic synthesis and drug discovery. This guide provides a consolidated resource of its known properties and a plausible, detailed protocol for its synthesis via the Horner-Wadsworth-Emmons reaction. The absence of comprehensive experimental spectral and biological data highlights opportunities for future research to further characterize this molecule and explore its potential applications. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this and related compounds, while adhering to stringent safety protocols.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. achmem.com [achmem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Ethyl 2-(oxetan-3-yl)propanoate and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Ethyl 2-(oxetan-3-yl)propanoate and its more prominent analog, Ethyl 2-(oxetan-3-ylidene)propanoate. It further delves into the significant role of the oxetane motif in modern drug discovery, offering insights into its application as a valuable scaffold for enhancing the physicochemical and pharmacokinetic properties of therapeutic candidates.
Chemical Identity and Properties
While the specific compound "this compound" is not extensively documented in the provided search results, its unsaturated counterpart, Ethyl 2-(oxetan-3-ylidene)propanoate , is well-characterized. The "ylidene" suffix indicates an exocyclic double bond from the oxetane ring to the propanoate moiety. The oxetane ring itself is a four-membered cyclic ether that has garnered substantial interest in medicinal chemistry.[1][2][3]
Below is a summary of the available quantitative data for Ethyl 2-(oxetan-3-ylidene)propanoate.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | [4][5][6][7] |
| Molecular Weight | 156.18 g/mol | [4][6][7] |
| CAS Number | 1467674-33-4 | [4][6][7] |
| Canonical SMILES | CCOC(=O)C(=C1COC1)C | [4][5][6] |
| InChI | InChI=1S/C8H12O3/c1-3-11-8(9)6(2)7-4-10-5-7/h3-5H2,1-2H3 | [5] |
| InChIKey | VSHJKTMCWDSHFH-UHFFFAOYSA-N | [5] |
| Topological Polar Surface Area | 35.5 Ų | [4] |
| XLogP3-AA | 0.2 | [4][5] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
Synthesis and Experimental Protocols
Hypothetical Synthetic Workflow:
A common method for synthesizing α,β-unsaturated esters is the Horner-Wadsworth-Emmons reaction. This would involve the reaction of an appropriate phosphonate ylide with a ketone. In this case, oxetan-3-one would be a key starting material.
Experimental Protocol (General Outline):
-
Preparation of the Phosphonate Reagent: Triethyl phosphonoacetate is deprotonated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C) to form the corresponding phosphonate ylide.
-
Reaction with Oxetan-3-one: A solution of oxetan-3-one in the same solvent is added dropwise to the ylide solution.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours) to ensure complete reaction.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The product is then extracted into an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired Ethyl 2-(oxetan-3-ylidene)acetate. A subsequent alkylation step would be required to introduce the methyl group to form this compound.
Role in Drug Discovery and Medicinal Chemistry
The oxetane motif is increasingly recognized as a valuable building block in drug discovery.[1][3][8] Its incorporation into drug candidates can significantly improve key physicochemical and pharmacokinetic properties.
Key Advantages of the Oxetane Moiety:
-
Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility, a critical factor for drug absorption and distribution.[9]
-
Metabolic Stability: Oxetanes can serve as bioisosteric replacements for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, thereby increasing the metabolic stability of a compound.[3][9]
-
Reduced Lipophilicity: The introduction of an oxetane can lower the lipophilicity (logP) of a molecule, which can lead to improved pharmacokinetic profiles.
-
Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring adds three-dimensionality to a molecule, which can facilitate more specific and potent interactions with biological targets.[3]
-
Novel Chemical Space: The use of oxetanes allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new biological activities.
Applications in Drug Design:
Oxetane-containing compounds have been investigated for a wide range of therapeutic areas, including:
-
Oncology: Paclitaxel and its derivatives, which contain a fused oxetane ring, are widely used as chemotherapeutic agents.[1]
-
Infectious Diseases: The unique properties of oxetanes make them attractive for the development of novel antiviral and antifungal agents.[2]
-
Neurodegenerative and Metabolic Disorders: The ability of oxetanes to modulate physicochemical properties is being leveraged in the design of drugs for complex diseases.[1]
The following diagram illustrates the logical workflow of incorporating an oxetane moiety to improve the properties of a lead compound in a drug discovery program.
Biological Activity and Signaling Pathways
While specific biological activities and signaling pathway interactions for this compound are not detailed in the available literature, the broader class of oxetane-containing compounds has demonstrated a wide range of biological activities.[2] These include antineoplastic, antiviral, and antifungal properties.[2] The oxetane ring can act as a pharmacophore, directly interacting with biological targets, or it can serve as a scaffold to correctly orient other functional groups for optimal binding.
Further research is necessary to elucidate the specific biological targets and mechanisms of action for this compound and its analogs.
Conclusion
Ethyl 2-(oxetan-3-ylidene)propanoate serves as a representative of the growing class of oxetane-containing molecules that are of high interest to the pharmaceutical industry. The unique structural and electronic properties of the oxetane ring offer medicinal chemists a powerful tool to overcome common challenges in drug development, such as poor solubility and metabolic instability. As synthetic methodologies for accessing diverse oxetane derivatives continue to expand, it is anticipated that their application in the design of novel therapeutics will continue to grow.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Page loading... [wap.guidechem.com]
- 5. PubChemLite - Ethyl 2-(oxetan-3-ylidene)propanoate (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 6. 2-Oxetan-3-yl-propionic acid ethyl ester | 1467674-33-4 | SIC67433 [biosynth.com]
- 7. achmem.com [achmem.com]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-(oxetan-3-ylidene)propanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-(oxetan-3-ylidene)propanoate. It includes a summary of its quantitative data, a representative experimental protocol for its synthesis, and a visualization of its molecular structure. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Note on Nomenclature: The query specified "Ethyl 2-(oxetan-3-yl)propanoate". However, the available scientific data consistently refers to "Ethyl 2-(oxetan-3-ylidene)propanoate". The "-ylidene" suffix indicates a double bond between the propanoate group and the oxetane ring, which is reflected in the provided data. This guide will focus on the well-documented ylidene compound.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Ethyl 2-(oxetan-3-ylidene)propanoate.
| Property | Value | Reference |
| Molecular Weight | 156.18 g/mol | [1][2][3] |
| Molecular Formula | C₈H₁₂O₃ | [1][2][3] |
| CAS Number | 1467674-33-4 | [1][2][3] |
| Monoisotopic Mass | 156.078644241 Da | [1] |
| Topological Polar Surface Area | 35.5 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Molecular Structure
The chemical structure of Ethyl 2-(oxetan-3-ylidene)propanoate is depicted below.
Experimental Protocols
Representative Synthesis Protocol: Horner-Wadsworth-Emmons Reaction
Objective: To synthesize an α,β-unsaturated ester, such as Ethyl 2-(oxetan-3-ylidene)propanoate, from a phosphonate ester and a ketone.
Materials:
-
Triethyl phosphonoacetate
-
Oxetan-3-one
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Hexanes (for extraction and chromatography)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Solvent Addition: Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
Phosphonate Addition: Triethyl phosphonoacetate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of NaH over 15-20 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at 0 °C after the addition is complete to allow for the formation of the ylide.
-
Ketone Addition: Oxetan-3-one (1.2 equivalents), dissolved in anhydrous THF, is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 2-(oxetan-3-ylidene)propanoate.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationships in Synthesis
The following diagram illustrates the logical workflow of the representative synthesis protocol.
References
An In-depth Technical Guide to Ethyl 2-(oxetan-3-ylidene)propanoate for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 2-(oxetan-3-ylidene)propanoate, a heterocyclic compound of increasing interest in medicinal chemistry. The oxetane motif is a valuable surrogate for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. This document details the chemical properties, synthesis, and potential applications of ethyl 2-(oxetan-3-ylidene)propanoate in drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry who are exploring novel scaffolds and building blocks for therapeutic agents.
Introduction and IUPAC Nomenclature
The compound with the common name "ethyl 2-(oxetan-3-yl)propanoate" is systematically named ethyl 2-(oxetan-3-ylidene)propanoate according to IUPAC nomenclature. The term "ylidene" signifies a double bond connecting the propanoate moiety to the oxetane ring. This structural feature is critical to the compound's reactivity and chemical properties.
The oxetane ring, a four-membered heterocycle containing one oxygen atom, has gained significant attention in drug discovery. Its incorporation into molecules can favorably modulate properties such as lipophilicity, metabolic stability, and conformational rigidity.[1] Ethyl 2-(oxetan-3-ylidene)propanoate serves as a key intermediate for introducing the oxetane scaffold into more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of ethyl 2-(oxetan-3-ylidene)propanoate and its primary synthetic precursor, oxetan-3-one, is presented in Table 1. This data is essential for its application in synthetic chemistry and for understanding its behavior in biological systems.
| Property | Ethyl 2-(oxetan-3-ylidene)propanoate | Oxetan-3-one |
| CAS Number | 1467674-33-4 | 6704-31-0 |
| Molecular Formula | C₈H₁₂O₃ | C₃H₄O₂ |
| Molecular Weight | 156.18 g/mol | 72.06 g/mol |
| Appearance | Not specified (likely a liquid) | Liquid |
| Canonical SMILES | CCOC(=O)C(=C1COC1)C | C1C(=O)OC1 |
Synthesis of Ethyl 2-(oxetan-3-ylidene)propanoate
The primary and most effective method for the synthesis of ethyl 2-(oxetan-3-ylidene)propanoate is the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, oxetan-3-one. The HWE reaction is favored for its high yield and stereoselectivity, predominantly forming the (E)-alkene.[2]
An alternative, though often less efficient, method is the Wittig reaction , which utilizes a phosphonium ylide. The general synthetic workflow for the Horner-Wadsworth-Emmons approach is depicted below.
General Synthetic Workflow
Caption: General workflow for the synthesis of ethyl 2-(oxetan-3-ylidene)propanoate.
Detailed Experimental Protocol (Horner-Wadsworth-Emmons Reaction)
-
Preparation of the Phosphonate Reagent (Triethyl 2-phosphonopropanoate):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine triethyl phosphite and ethyl 2-bromopropanoate.
-
Heat the mixture (typically >100 °C) for several hours to facilitate the Arbuzov reaction.
-
Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).
-
Upon completion, purify the resulting triethyl 2-phosphonopropanoate, usually by vacuum distillation.
-
-
Olefination Reaction:
-
To a solution of triethyl 2-phosphonopropanoate in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF), add a strong base (e.g., sodium hydride) at a reduced temperature (e.g., 0 °C) to generate the phosphonate carbanion.
-
Stir the mixture for a period to ensure complete formation of the carbanion.
-
Slowly add a solution of oxetan-3-one in the same anhydrous solvent to the carbanion solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction carefully with an aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl 2-(oxetan-3-ylidene)propanoate.
-
Spectroscopic Data
The structural confirmation of ethyl 2-(oxetan-3-ylidene)propanoate is achieved through standard spectroscopic methods. The expected data are summarized in Table 2.
| Spectroscopic Method | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group on the double bond, and signals for the methylene protons of the oxetane ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the quaternary carbons of the double bond, the carbons of the oxetane ring, and the carbons of the ethyl and methyl groups. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the α,β-unsaturated ester, the C=C stretch, and the C-O-C stretch of the oxetane ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (156.18 g/mol ). |
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 2-(oxetan-3-ylidene)propanoate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The oxetane moiety is often introduced to modulate the properties of a lead compound.
Role as a Bioisostere
The oxetane ring can serve as a polar surrogate for gem-dimethyl or carbonyl groups. This substitution can lead to:
-
Improved Aqueous Solubility: The polar nature of the ether linkage in the oxetane can enhance the solubility of a compound, which is often a challenge in drug development.
-
Enhanced Metabolic Stability: Replacing metabolically labile groups with an oxetane can block sites of metabolism, thereby increasing the half-life of a drug candidate.
-
Favorable Conformational Constraints: The rigid structure of the oxetane ring can lock a molecule in a bioactive conformation, potentially increasing its potency and selectivity for its biological target.
Potential Therapeutic Areas
While specific biological activity for ethyl 2-(oxetan-3-ylidene)propanoate is not widely reported, structurally related oxetane-containing compounds have been investigated in various therapeutic areas. For example, oxetane-containing indole analogues have been synthesized and evaluated as inhibitors of tubulin polymerization for their potential as anticancer agents.[1] This suggests that derivatives of ethyl 2-(oxetan-3-ylidene)propanoate could be explored in oncology and other diseases where modulation of protein-protein interactions is a therapeutic strategy.
Logical Workflow for Drug Discovery
The integration of ethyl 2-(oxetan-3-ylidene)propanoate into a drug discovery program would typically follow the workflow illustrated below.
Caption: A typical drug discovery workflow incorporating ethyl 2-(oxetan-3-ylidene)propanoate.
Conclusion
Ethyl 2-(oxetan-3-ylidene)propanoate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the Horner-Wadsworth-Emmons reaction provides a reliable route to this intermediate. The unique properties of the oxetane moiety make it an attractive functional group for the development of novel therapeutic agents with improved physicochemical and pharmacokinetic profiles. Further exploration of derivatives of ethyl 2-(oxetan-3-ylidene)propanoate is warranted to fully realize their therapeutic potential.
References
Spectroscopic Data of Ethyl 2-(oxetan-3-yl)propanoate: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 2-(oxetan-3-yl)propanoate. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this document presents predicted data and the experimental data of structurally related compounds to serve as a reference for researchers, scientists, and drug development professionals. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are provided to guide the acquisition of data for this and similar small molecules. Furthermore, a proposed synthetic pathway and a general experimental workflow are visualized to aid in the practical application of this information.
Introduction
This compound is a small organic molecule containing an oxetane ring, a four-membered cyclic ether. The oxetane motif has garnered significant interest in medicinal chemistry as it can serve as a versatile surrogate for other functional groups, often improving physicochemical properties such as solubility and metabolic stability. A thorough understanding of the spectroscopic properties of oxetane-containing compounds is crucial for their synthesis, characterization, and application in drug discovery and development. This guide aims to provide a foundational resource for the spectroscopic analysis of this compound.
Predicted and Comparative Spectroscopic Data
As of the date of this publication, no experimental spectroscopic data for this compound has been found in publicly accessible databases. Therefore, this section presents predicted spectroscopic data and experimental data for closely related compounds to provide an estimated spectroscopic profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the related compound, Ethyl propionate.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1 - 4.2 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~4.5 - 4.7 | Multiplet | 2H | Oxetane CH₂ |
| ~3.5 - 3.7 | Multiplet | 1H | Oxetane CH |
| ~2.5 - 2.7 | Multiplet | 1H | Propanoate CH |
| ~1.2 - 1.3 | Triplet | 3H | -O-CH₂-CH₃ |
| ~1.1 - 1.2 | Doublet | 3H | Propanoate CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~173 - 175 | C=O |
| ~70 - 72 | Oxetane CH₂ |
| ~60 - 62 | -O-CH₂ -CH₃ |
| ~45 - 47 | Propanoate CH |
| ~38 - 40 | Oxetane CH |
| ~14 - 15 | -O-CH₂-CH₃ |
| ~12 - 14 | Propanoate CH₃ |
Table 3: Experimental ¹H and ¹³C NMR Data for Ethyl Propionate in CDCl₃
| Nucleus | Chemical Shift (ppm) |
| ¹H | 4.1 (q, 2H), 2.3 (q, 2H), 1.2 (t, 3H), 1.1 (t, 3H) |
| ¹³C | 174.6, 60.4, 27.7, 9.2 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The predicted and comparative IR data are summarized below.
Table 4: Predicted and Comparative IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Compound |
| ~2980 - 2850 | C-H stretch (alkane) | This compound (Predicted) |
| ~1735 | C=O stretch (ester) | This compound (Predicted) |
| ~1180 | C-O stretch (ester) | This compound (Predicted) |
| ~980 | C-O-C stretch (oxetane) | This compound (Predicted) |
| 2982, 2944, 2879 | C-H stretch (alkane) | Ethyl Propionate (Experimental) |
| 1740 | C=O stretch (ester) | Ethyl Propionate (Experimental) |
| 1188 | C-O stretch (ester) | Ethyl Propionate (Experimental) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 158.09 | [M]⁺ (Molecular Ion) |
| 113.06 | [M - OCH₂CH₃]⁺ |
| 85.06 | [M - COOCH₂CH₃]⁺ |
| 57.03 | [C₄H₉]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring spectroscopic data for small organic molecules like this compound.
NMR Spectroscopy
3.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.[1]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals and reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
3.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: Use the same sample and initial setup as for ¹H NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters for a 100 MHz (for ¹³C) spectrometer include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[1][2]
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the internal standard (TMS at 0 ppm) or the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (e.g., NaCl, KBr) for transmission analysis.[3][4][5]
-
Instrument Setup: Place the sample holder in the spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal or clean salt plates. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[3]
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 250°C and the transfer line temperature to 280°C. Use helium as the carrier gas at a constant flow rate of 1 mL/min. The oven temperature program can be set, for example, to start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use electron ionization (EI) at 70 eV. Acquire data in full scan mode over a mass range of m/z 40-400.
-
-
Data Acquisition: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to determine the molecular weight and fragmentation pattern.
Proposed Synthesis and Experimental Workflow
A plausible synthetic route to this compound involves the reaction of a suitable nucleophile with oxetan-3-one.
Proposed Synthetic Pathway
A potential synthesis could involve a Wittig or Horner-Wadsworth-Emmons reaction with oxetan-3-one to introduce the propanoate side chain, followed by reduction of the resulting double bond.[6][7][8]
Caption: Proposed two-step synthesis of this compound.
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
Conclusion
While experimental spectroscopic data for this compound is not currently available, this technical guide provides a valuable resource for researchers by presenting predicted data, comparative data from related compounds, and detailed, generalized experimental protocols. The proposed synthetic pathway and experimental workflow offer a practical framework for the synthesis and characterization of this and other novel oxetane-containing molecules. This information is intended to facilitate future research and development in the field of medicinal chemistry and drug discovery.
References
- 1. chem.uiowa.edu [chem.uiowa.edu]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the ¹³C NMR Data of Ethyl 2-(oxetan-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) data for Ethyl 2-(oxetan-3-yl)propanoate. Due to the absence of publicly available experimental spectra for this specific compound, this guide synthesizes data from analogous structures and employs established principles of NMR spectroscopy to offer a reliable prediction of its ¹³C NMR spectrum. This document is intended to support research and development activities by providing a foundational understanding of the expected spectroscopic characteristics of this molecule.
Predicted ¹³C NMR Data
The predicted chemical shifts for this compound are summarized in the table below. These values are estimated based on the known ¹³C NMR data of ethyl propionate and various 3-substituted oxetane derivatives. The numbering of the carbon atoms corresponds to the structure depicted in the diagram below.
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |
| 1 | -C H₃ (Ethyl) | ~14 |
| 2 | -O-C H₂- (Ethyl) | ~61 |
| 3 | C =O (Ester) | ~173 |
| 4 | -C H(α) | ~45 |
| 5 | -C H₃ (Propanoate) | ~16 |
| 6 | -C H- (Oxetane) | ~35 |
| 7, 8 | -O-C H₂- (Oxetane) | ~72 |
Experimental Protocol for ¹³C NMR Spectroscopy
The following section outlines a standard protocol for acquiring a ¹³C NMR spectrum of this compound. This protocol is based on established methodologies for small organic molecules.[1]
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a spectrometer operating at a ¹³C frequency of, for example, 101 MHz or 125 MHz.[2]
-
Ensure the spectrometer is properly tuned and shimmed for the sample.
3. Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (ns): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the TMS signal at 0.0 ppm.
-
Perform baseline correction.
-
Integrate the peaks (note: in proton-decoupled ¹³C NMR, peak integrals are not always proportional to the number of carbons).
Visualizations
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear identification in the data table.
Caption: Structure of this compound with carbon numbering.
Experimental Workflow for ¹³C NMR
This diagram outlines the general workflow for obtaining a ¹³C NMR spectrum.
Caption: Workflow for ¹³C NMR Spectroscopy.
References
Technical Guide: Solubility Profile of Ethyl 2-(oxetan-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Ethyl 2-(oxetan-3-yl)propanoate (CAS No. 1467674-35-6), a compound of interest in medicinal chemistry due to its oxetane moiety. Despite a comprehensive search of available scientific literature and chemical databases, no specific quantitative solubility data for this compound in aqueous or organic solvents has been publicly reported. This document summarizes the general solubility characteristics of oxetane-containing compounds, provides a generalized experimental protocol for determining solubility, and outlines a logical workflow for such a determination.
Introduction to Oxetanes and Solubility
Oxetanes are four-membered heterocyclic ethers that have gained significant attention in drug discovery. The incorporation of an oxetane ring into a molecule can favorably modulate its physicochemical properties. Generally, the oxetane moiety is considered a "hydrophilic handle" that can:
-
Increase aqueous solubility: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water molecules.
-
Reduce lipophilicity (LogP): Compared to their carbocyclic or gem-dimethyl analogues, oxetanes often exhibit lower lipophilicity.
-
Improve metabolic stability: The oxetane ring is generally more resistant to metabolic degradation than other functional groups.
While these trends are widely acknowledged, the precise impact on solubility is highly dependent on the overall structure of the molecule.
Quantitative Solubility Data for this compound
As of the date of this guide, there is no publicly available quantitative data detailing the solubility of this compound in common laboratory solvents. The table below is provided as a template for researchers to populate once experimental data is obtained.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Reference |
| Water | 25 | Data not available | Data not available | ||
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available | ||
| Methanol | 25 | Data not available | Data not available | ||
| Ethanol | 25 | Data not available | Data not available | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | ||
| Acetonitrile | 25 | Data not available | Data not available | ||
| Dichloromethane | 25 | Data not available | Data not available | ||
| Ethyl Acetate | 25 | Data not available | Data not available |
Experimental Protocol: Determination of Thermodynamic Solubility
The following is a generalized protocol for determining the thermodynamic solubility of a compound like this compound using the shake-flask method, which is considered the gold standard.
3.1. Materials
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other quantitative analytical technique.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique.
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Determine the concentration of the analyte in the diluted samples by interpolating from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Signaling Pathways and Experimental Workflows
A thorough search of scientific literature did not reveal any established signaling pathways or specific experimental workflows in which this compound is a known modulator or key component. Research in this area is likely in the exploratory phase. The logical relationship for investigating the biological activity of a novel compound like this would typically follow the workflow below.
"natural occurrence of oxetane-containing compounds"
An In-depth Technical Guide to the Natural Occurrence of Oxetane-Containing Compounds
Introduction
The oxetane ring, a four-membered cyclic ether, is a fascinating and increasingly important structural motif in medicinal chemistry and drug development. While once considered a synthetic curiosity, the discovery of a diverse array of naturally occurring compounds containing this strained ring system has highlighted its significance as a privileged scaffold in nature. These molecules, found in sources ranging from terrestrial plants and bacteria to marine algae and sponges, exhibit a remarkable range of biological activities, including potent anticancer, antibiotic, and antifungal properties. This guide provides a comprehensive overview of the natural occurrence of oxetane-containing compounds, their biosynthesis, methods for their isolation, and their known biological activities, tailored for researchers, scientists, and drug development professionals.
Prominent Naturally Occurring Oxetane-Containing Compounds
The structural diversity of naturally occurring oxetanes is significant. Below is a summary of some of the most well-studied examples, their natural sources, and their reported biological activities.
| Compound Class/Name | Natural Source(s) | Reported Biological Activity |
| Paclitaxel (Taxol®) | Bark of the Pacific yew tree (Taxus brevifolia) and other Taxus species | Anticancer (microtubule stabilizer) |
| Dictyoxetanes | Brown algae of the genus Dictyota | Cytotoxic, potential anticancer |
| Oxetin | Streptomyces species (bacteria) | Antibiotic, herbicidal |
| Merrilactone A | Illicium merrillianum (a type of star anise) | Neurotrophic activity |
| Trewiasine | Trewia nudiflora (a plant) | Cytotoxic |
| Cymobarbatins | Green algae of the genus Cymopolia | Antibacterial |
Biosynthesis of the Oxetane Ring
The formation of the strained four-membered oxetane ring in natural products is a complex enzymatic process that is not yet fully understood for all known compounds. However, significant progress has been made in elucidating the biosynthetic pathway of paclitaxel, which serves as the best-studied example.
The oxetane ring in paclitaxel is formed late in the biosynthetic pathway through the action of a specific cytochrome P450 enzyme, taxoid 10β-hydroxylase. This enzyme catalyzes the hydroxylation of a precursor molecule, followed by an intramolecular cyclization to form the oxetane ring. This key step is illustrated in the pathway below.
A more generalized enzymatic approach to oxetane ring formation can be conceptualized as a multi-step intramolecular cyclization, often involving an initial oxidation event to generate a reactive intermediate.
"introduction to oxetane chemistry"
An In-depth Technical Guide to Oxetane Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxetanes are four-membered saturated heterocyclic ethers that have transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry and materials science.[1][2][3][4] Their unique combination of high ring strain, polarity, and three-dimensionality makes them valuable motifs for fine-tuning the physicochemical properties of molecules.[4][5] This guide provides a comprehensive overview of the synthesis, reactivity, and application of oxetanes, with a focus on their role in drug discovery.
The parent compound, oxetane, possesses a significant ring strain of approximately 25.5 kcal/mol, which is comparable to that of an epoxide (27.3 kcal/mol) and much greater than that of tetrahydrofuran (5.6 kcal/mol).[2] This inherent strain is the primary driver for its reactivity, particularly in ring-opening reactions.[6][7] Structurally, the oxetane ring is nearly planar but can adopt a slightly puckered conformation, with the degree of puckering influenced by substitution.[2][8] This structural feature, combined with the electron-withdrawing nature of the oxygen atom, allows oxetanes to serve as effective bioisosteres for common functional groups like gem-dimethyl and carbonyl moieties.[1][3][4][9][10][11]
The incorporation of oxetanes into drug candidates has been shown to improve critical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby amines.[3][4][5][12][13] The only FDA-approved drug containing this motif is the renowned anticancer agent Paclitaxel (Taxol), where the oxetane ring is crucial for its bioactivity.[3][4][8]
Physical and Chemical Properties
The fundamental properties of the oxetane ring dictate its behavior and utility. The strained bond angles and lengths differ significantly from ideal tetrahedral geometry, contributing to its high reactivity.
| Property | Value | Reference |
| Ring Strain Energy | 25.5 kcal/mol | [2] |
| C-O Bond Length | 1.46 Å | [1] |
| C-C Bond Length | 1.53 Å | [1] |
| C-O-C Bond Angle | 90.2° | [1] |
| C-C-O Bond Angle | 92.0° | [1] |
| C-C-C Bond Angle | 84.8° | [1] |
| Puckering Angle | 8.7° | [2][8] |
Synthesis of Oxetanes
The construction of the strained four-membered oxetane ring can be achieved through several strategic approaches. The most common methods involve intramolecular cyclizations or cycloaddition reactions.
Caption: Key synthetic pathways to the oxetane core.
Intramolecular C-O Bond Formation (Williamson Etherification)
The most prevalent method for synthesizing oxetanes is the intramolecular cyclization of a 1,3-diol derivative.[14] This approach involves converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate or halide), followed by deprotonation of the remaining hydroxyl group with a base to facilitate an intramolecular S(_N)2 reaction.
Experimental Protocol: Synthesis of 2-Aryl-Substituted Oxetanes from 1,3-Diols [1]
This protocol is adapted from the enantioselective synthesis reported by Soai et al. (1986).
-
Enantioselective Reduction: A chiral reducing catalyst is generated in situ from lithium borohydride and a chiral ligand. The corresponding β-halo ketone is then reduced to the enantioenriched secondary alcohol.
-
Acetylation: The resulting alcohol is acetylated to protect the hydroxyl group and prevent side reactions.
-
Cyclization: The acetylated β-halo alcohol is treated with a base, such as potassium hydroxide (KOH), to promote the intramolecular Williamson etherification. The alkoxide formed attacks the carbon bearing the halide, displacing it and forming the oxetane ring without racemization.
-
Purification: The crude product is purified using standard techniques such as column chromatography to yield the enantioenriched 2-aryl-substituted oxetane. Yields for the cyclization step are typically good, with enantiomeric excesses ranging from 79–89%.[1]
Paternò-Büchi Reaction ([2+2] Photocycloaddition)
The Paternò-Büchi reaction is a powerful photochemical method for the one-step synthesis of oxetanes.[15][16] It involves a [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene.[16][17] The reaction can proceed through either the singlet or triplet excited state of the carbonyl, which influences the stereochemical outcome.[17] The mechanism often involves the formation of a biradical intermediate.[15][17]
Experimental Protocol: Visible-Light-Mediated Paternò-Büchi Reaction [18][19]
This protocol is a modern variation that avoids high-energy UV light by using a photocatalyst.
-
Reaction Setup: In a reaction vial, combine the aryl glyoxylate (carbonyl compound), the alkene, and an iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆).
-
Degassing: The reaction mixture is dissolved in a suitable solvent (e.g., dichloromethane) and degassed via sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited states.
-
Irradiation: The vial is sealed and placed in front of a visible light source (e.g., a blue LED lamp) and stirred at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired oxetane. Yields can be as high as 99%.[18]
Reactivity of Oxetanes
The high ring strain of oxetanes makes them susceptible to ring-opening reactions under various conditions, providing access to valuable functionalized propanol derivatives.[6][20] This reactivity is a key feature in both synthetic applications and materials science, particularly in polymerization.
Caption: Major pathways for the nucleophilic ring-opening of oxetanes.
Lewis Acid-Catalyzed Ring Opening
Lewis acids activate the oxetane by coordinating to the ring oxygen, making the ring more susceptible to nucleophilic attack. This method is highly effective for regioselective ring opening.
Experimental Protocol: Ring Opening with Organometallic Reagents
-
Reaction Setup: An oven-dried flask is charged with the substituted oxetane and dissolved in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cooling: The solution is cooled to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice bath.
-
Addition of Lewis Acid: A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise to the solution.
-
Addition of Nucleophile: The organometallic nucleophile (e.g., Phenylmagnesium bromide, PhMgBr) is added slowly to the reaction mixture. The reaction is stirred at the low temperature for a specified period.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the ring-opened product. Yields for this type of reaction are often high (e.g., 84% with PhMgBr).
Cationic Ring-Opening Polymerization (CROP)
Oxetanes are important monomers in the field of polymer science.[21][22] Due to their ring strain, they readily undergo cationic ring-opening polymerization to form polyethers (polyoxetanes).[23][24] This process is typically initiated by Lewis acids or other cationic initiators.[24] The resulting polymers have applications as binders, coatings, and adhesives, exhibiting properties like enhanced thermal stability.[21][25]
Applications in Drug Discovery
The rise of oxetanes in medicinal chemistry is largely due to their role as "magic fragments" that can predictably and beneficially alter the properties of a drug candidate.[1][3][13]
Bioisosteric Replacement
Oxetanes are widely used as bioisosteres for two common functionalities: the gem-dimethyl group and the carbonyl group.[3][4][9]
-
gem-Dimethyl Replacement: Substituting a gem-dimethyl group with a 3,3-disubstituted oxetane can block metabolically labile C-H bonds without the associated increase in lipophilicity.[3][4] This often leads to improved metabolic stability and aqueous solubility.[5][13]
-
Carbonyl Replacement: An oxetane can mimic the hydrogen-bond accepting capability and dipole moment of a carbonyl group.[3] This replacement can enhance metabolic stability against enzymatic degradation of ketones, esters, or amides while improving solubility.[3][9]
Caption: Workflow showing oxetane use in lead optimization.
Modulation of Physicochemical Properties
The introduction of an oxetane motif has a profound and often predictable impact on key drug-like properties.
| Property Affected | Impact of Oxetane Incorporation | Reference |
| Aqueous Solubility | Significantly increased (factors of 4 to >4000) due to the polar ether functionality and disruption of crystal packing. | [5][13] |
| Lipophilicity (LogD) | Generally decreased, as the polar oxetane replaces a nonpolar group, leading to a more favorable hydrophilic/lipophilic balance. | [3][10] |
| Metabolic Stability | Often increased by replacing metabolically vulnerable groups (e.g., benzylic protons) with the more stable oxetane ring. | [3][5] |
| Amine Basicity (pKa) | The electron-withdrawing effect of the oxetane oxygen reduces the pKa of adjacent amine groups, which can improve cell permeability and reduce off-target effects. | [3][8] |
| Molecular Conformation | Imparts three-dimensionality and conformational rigidity, which can enhance binding affinity and selectivity for the target protein. | [4][5] |
Conclusion
Oxetane chemistry has matured into an indispensable tool for medicinal chemists and materials scientists. The unique structural and electronic properties of this strained four-membered ring provide a powerful strategy for modulating molecular properties in a rational manner. Advances in synthetic methodologies, including robust cyclization techniques and photocatalytic cycloadditions, have made a diverse array of functionalized oxetanes readily accessible.[1][18] As a result, the strategic incorporation of oxetanes continues to be a highly successful approach for overcoming challenges in drug discovery, from improving pharmacokinetic profiles to accessing novel chemical space. The continued exploration of oxetane synthesis and reactivity will undoubtedly lead to the development of new therapeutics and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. baranlab.org [baranlab.org]
- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 17. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Polyoxetane - Wikipedia [en.wikipedia.org]
- 25. radtech.org [radtech.org]
Methodological & Application
Application Notes and Protocols: Ethyl 2-(oxetan-3-yl)propanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(oxetan-3-yl)propanoate is a valuable building block in modern organic synthesis and medicinal chemistry. The incorporation of the oxetane motif can significantly enhance the physicochemical properties of molecules, such as aqueous solubility, lipophilicity, and metabolic stability.[1][2] These application notes provide an overview of the synthetic routes to this compound and its potential applications as a synthetic intermediate. Detailed experimental protocols for its preparation are also presented.
Introduction to the Utility of Oxetanes
The oxetane ring, a four-membered cyclic ether, has garnered significant interest in drug discovery.[3][4] Its unique structural and electronic properties offer several advantages when incorporated into larger molecules:
-
Improved Physicochemical Properties: The polar nature of the oxetane ring can lead to improved aqueous solubility and reduced lipophilicity of a parent compound.[1]
-
Metabolic Stability: The oxetane moiety can serve as a non-labile isostere for more metabolically susceptible groups like gem-dimethyl or carbonyl functionalities.
-
Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring allows for the exploration of new chemical space and can lead to enhanced binding interactions with biological targets.
This compound provides a scaffold that combines these benefits with a reactive handle (the ethyl ester) for further chemical modification.
Synthetic Protocols
A primary route for the synthesis of this compound involves the conjugate addition of a nucleophile to an α,β-unsaturated oxetane precursor, Ethyl 2-(oxetan-3-ylidene)propanoate. This Michael addition reaction is a reliable method for forming carbon-carbon bonds.[5]
Protocol 1: Synthesis of this compound via Michael Addition
This protocol details the 1,4-conjugate addition of a hydride equivalent to Ethyl 2-(oxetan-3-ylidene)propanoate.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Material | Grade | Supplier |
| Ethyl 2-(oxetan-3-ylidene)propanoate | Reagent Grade (≥95%) | (Generic) |
| Sodium borohydride (NaBH₄) | ≥98% | (Generic) |
| Ethanol (EtOH), anhydrous | ≥99.5% | (Generic) |
| Diethyl ether (Et₂O) | Anhydrous | (Generic) |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | (Generic) |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | (Generic) |
Experimental Procedure:
-
To a stirred solution of Ethyl 2-(oxetan-3-ylidene)propanoate (1.0 eq) in anhydrous ethanol (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 85-95% |
| Purity | >98% |
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of more complex molecules, particularly in the development of new therapeutic agents.
Hydrolysis to the Carboxylic Acid
The ethyl ester can be readily hydrolyzed under basic conditions to provide 2-(oxetan-3-yl)propanoic acid. This carboxylic acid can then be coupled with amines to form amides, a common linkage in pharmaceuticals. However, care must be taken as some oxetane-carboxylic acids can be unstable and prone to isomerization.[6]
Caption: Hydrolysis to the corresponding carboxylic acid.
Reduction to the Alcohol
The ester can be reduced to the corresponding primary alcohol, 2-(oxetan-3-yl)propan-1-ol, using standard reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in etherification or other derivatization reactions.
Caption: Reduction to the corresponding primary alcohol.
Elaboration of the Propanoate Chain
The α-carbon of the propanoate moiety can be deprotonated with a suitable base (e.g., lithium diisopropylamide, LDA) to form an enolate, which can then be alkylated or used in other carbon-carbon bond-forming reactions to further elaborate the side chain.
Experimental Workflow Overview
The following diagram outlines the general workflow from synthesis to purification and subsequent derivatization of this compound.
Caption: General experimental workflow.
Safety and Handling
Standard laboratory safety precautions should be followed when handling all chemicals. Sodium borohydride and lithium aluminum hydride are reactive with water and should be handled with care in a moisture-free environment. All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ethyl 2-(oxetan-3-yl)propanoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has emerged as a valuable building block in modern medicinal chemistry. Its unique stereoelectronic properties and three-dimensional structure make it an attractive surrogate for commonly used functional groups, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4][5] This document explores the potential applications of Ethyl 2-(oxetan-3-yl)propanoate as a novel scaffold in drug discovery, providing detailed insights into its design rationale, potential benefits, and protocols for its synthesis and initial property evaluation.
While specific biological data for this compound is not yet publicly available, its structural features—a chiral center alpha to an ester and a strategically placed oxetane ring—suggest a wide range of possibilities for its incorporation into lead compounds to enhance their drug-like properties.
Rationale for Use: The Oxetane Advantage
The incorporation of an oxetane ring, such as the one in this compound, can confer several advantages to a drug candidate.[1][2][3][6][7] These benefits stem from its distinct characteristics compared to more traditional functionalities.
Bioisosterism: The oxetane ring is frequently employed as a bioisostere for gem-dimethyl and carbonyl groups.[1][3][5][8] This substitution can lead to significant improvements in a compound's profile.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. ufl-flvc.primo.exlibrisgroup.com [ufl-flvc.primo.exlibrisgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
Application Notes and Protocols: Derivatives of Ethyl 2-(oxetan-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of Ethyl 2-(oxetan-3-yl)propanoate represent a promising class of compounds in modern medicinal chemistry. The incorporation of the oxetane motif, a four-membered cyclic ether, offers significant advantages in drug design. This structural feature can act as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities. Such substitutions can lead to improved physicochemical properties, including enhanced aqueous solubility, metabolic stability, and three-dimensionality, while also modulating the basicity of nearby functional groups.[1][2] These characteristics make oxetane-containing compounds, including derivatives of this compound, attractive candidates for the development of novel therapeutics, particularly as enzyme inhibitors in various signaling pathways.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a series of this compound derivatives, with a focus on their potential as kinase inhibitors.
Applications in Kinase Inhibition
Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of selective kinase inhibitors is a major focus of contemporary drug discovery.
The unique structural and electronic properties of the oxetane ring in this compound derivatives can be leveraged to achieve potent and selective inhibition of specific kinases. The oxetane moiety can engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases and its conformational rigidity can help to optimize the presentation of other pharmacophoric elements. Patents have disclosed oxetane-containing compounds as inhibitors of various kinases, including MEK and RET kinases, highlighting the potential of this scaffold in oncology and other therapeutic areas.[3][4]
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationship for a series of synthesized this compound derivatives against a target kinase (e.g., MEK1). The data presented is a representative example based on typical kinase inhibitor discovery campaigns.
| Compound ID | R Group | Synthetic Yield (%) | MEK1 IC50 (nM) |
| 1a | -H | 85 | >10,000 |
| 1b | -NH-C(O)OBn | 78 | 5,200 |
| 1c | -NH2 | 92 (from 1b) | 1,500 |
| 1d | -NH-C(O)-Ph | 65 | 850 |
| 1e | -NH-C(O)-(4-F-Ph) | 72 | 420 |
| 1f | -NH-C(O)-(4-Cl-Ph) | 75 | 380 |
| 1g | -NH-C(O)-(4-MeO-Ph) | 68 | 950 |
| 1h | -NH-C(O)-(pyridin-4-yl) | 55 | 250 |
Experimental Protocols
General Synthetic Workflow
The synthesis of this compound derivatives can be achieved through a multi-step sequence starting from commercially available materials. The general workflow involves the preparation of a key intermediate, Ethyl 2-(3-aminooxetan-3-yl)propanoate, followed by diversification through acylation reactions.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2019143977A1 - Substituted pyrrolo[2,3-d]pyrimidines compounds as ret kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols: Storage and Stability of Ethyl 2-(oxetan-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(oxetan-3-yl)propanoate is a novel small molecule with potential applications in pharmaceutical and materials science. As with any new chemical entity, establishing appropriate storage conditions is critical to ensure its stability, purity, and integrity over time. These application notes provide a comprehensive framework for determining the optimal storage conditions for this compound through a systematic approach of stress testing (forced degradation) and long-term stability studies. The protocols outlined herein are based on established industry practices and regulatory guidelines.[1][2][3][4][5]
The oxetane ring, a key feature of this molecule, can be susceptible to ring-opening under certain conditions, such as in the presence of acid or upon heating.[6][7] Therefore, careful evaluation of its stability is paramount. These protocols will guide the user in identifying potential degradation pathways and establishing a reliable shelf-life.
Recommended Preliminary Storage
In the absence of detailed stability data, it is recommended to store this compound under the following precautionary conditions to minimize potential degradation:
| Parameter | Condition | Rationale |
| Temperature | -20°C (Freezer) | To slow down potential degradation kinetics. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Light | Protected from light (Amber vial) | To prevent photolytic degradation. |
| Container | Tightly sealed container | To prevent exposure to moisture and air. |
Protocol for Determining Optimal Storage Conditions
The following workflow outlines the steps to systematically determine the optimal storage conditions for this compound.
Figure 1: Workflow for Establishing Storage Conditions. This diagram illustrates the logical progression from initial characterization and stress testing to the final definition of storage conditions and shelf-life.
Experimental Protocols
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[2][3][4] This information is crucial for developing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.[8]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.[8]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours.[8]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable analytical method (e.g., HPLC-UV/MS).
Data Presentation:
| Stress Condition | Duration (hrs) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (Peak Area %) |
| 1 M HCl | 24 | RT | |||
| 1 M HCl | 24 | 60 | |||
| 1 M NaOH | 24 | RT | |||
| 1 M NaOH | 24 | 60 | |||
| 3% H₂O₂ | 24 | RT | |||
| Thermal | 48 | 70 | |||
| Photolytic | - | - | |||
| Control | - | RT |
This protocol is designed to evaluate the stability of this compound under defined storage conditions over a prolonged period.[5][9][10]
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. criver.com [criver.com]
- 10. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Disposal of Ethyl 2-(oxetan-3-yl)propanoate Waste
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe and effective disposal of Ethyl 2-(oxetan-3-yl)propanoate waste through chemical degradation. The primary method described is alkaline hydrolysis, which converts the ester into more readily disposable and less hazardous compounds.
Introduction
This compound is an organic compound featuring both an ester and an oxetane functional group. Improper disposal of this chemical waste can pose environmental and health risks. The following protocols are designed to mitigate these risks by providing a systematic approach to its degradation. The recommended method, alkaline hydrolysis (saponification), is a well-established technique for the cleavage of esters. This process yields the corresponding carboxylate salt and alcohol, which are generally less volatile and more amenable to standard waste treatment procedures.[1][2][3]
Hazard and Safety Information
Table 1: Hazard Identification for Structurally Similar Compounds
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
Data based on structurally similar compounds.
Chemical Degradation Pathway: Alkaline Hydrolysis
The recommended disposal method for this compound is alkaline hydrolysis. This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol. A key advantage of alkaline hydrolysis is that the reaction is essentially irreversible, ensuring complete degradation of the ester.[2][3] Importantly, the oxetane ring is generally stable under basic conditions and is not expected to cleave during this process.[4][5][6][7][8]
Caption: Chemical pathway for the alkaline hydrolysis of this compound.
Experimental Protocols
The following protocols are based on general procedures for the alkaline hydrolysis of esters. Optimal conditions for this compound may vary and it is recommended to perform a small-scale test reaction to confirm completeness.
This protocol is designed for the degradation of small quantities of the target compound typically generated in a research laboratory setting.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH)
-
Ethanol (or other suitable solvent to ensure miscibility)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar and magnetic stir plate
-
pH paper or pH meter
Procedure:
-
Preparation: In a fume hood, dissolve the this compound waste in a minimal amount of ethanol in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: While stirring, add an excess of aqueous sodium hydroxide solution. A 1 M to 2 M NaOH solution is recommended. A 3:1 molar ratio of NaOH to the ester is a good starting point to ensure the reaction goes to completion.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-100 °C) with continuous stirring.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material. Based on kinetic data for similar esters, a reaction time of 2-4 hours at reflux should be sufficient for complete hydrolysis.[9][10]
-
Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Neutralize the solution with a suitable acid (e.g., dilute hydrochloric acid) to a pH of approximately 7.
-
Disposal: The resulting aqueous solution containing sodium 2-(oxetan-3-yl)propanoate and ethanol can be disposed of as aqueous waste, in accordance with local regulations.
Table 2: Estimated Quantitative Parameters for Alkaline Hydrolysis
| Parameter | Estimated Value/Condition | Rationale/Reference |
| NaOH Concentration | 1 - 2 M | Standard for ester saponification.[2][3] |
| Molar Ratio (NaOH:Ester) | 3:1 | To ensure the irreversible reaction goes to completion. |
| Reaction Temperature | 80 - 100 °C (Reflux) | To increase the reaction rate without excessive evaporation. |
| Estimated Reaction Time | 2 - 4 hours | Based on kinetics of similar, non-sterically hindered esters.[9][10] |
| Monitoring Technique | GC-MS or TLC | To confirm the disappearance of the starting ester.[11][12] |
Note: These are estimated parameters and may require optimization for complete degradation.
Caption: Step-by-step workflow for the alkaline hydrolysis of the waste compound.
Waste Disposal Decision Workflow
The following diagram outlines the decision-making process for the appropriate disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. Alkaline hydrolysis(NaOH) of ethyl propanoate wil yield——— | Filo [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uv.es [uv.es]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Biological Activity Screening of Ethyl 2-(oxetan-3-yl)propanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(oxetan-3-yl)propanoate is a small molecule featuring an oxetane ring, a motif of growing interest in medicinal chemistry. The incorporation of oxetanes can significantly influence a compound's physicochemical properties, such as aqueous solubility, lipophilicity, and metabolic stability.[1][2] These characteristics are often desirable in drug discovery, as they can lead to improved pharmacokinetic profiles.[1][2] Given the novelty of many oxetane-containing compounds, a systematic approach to screening for biological activity is essential to uncover their therapeutic potential. This document outlines a comprehensive, albeit hypothetical, screening cascade for this compound to identify and characterize its biological effects.
Proposed Screening Cascade
A tiered approach is recommended for the efficient screening of this compound. This cascade begins with broad, high-throughput primary screens to identify initial "hits," followed by more focused secondary and cell-based assays to confirm activity, determine potency, and assess cytotoxicity.[3]
Data Presentation: Hypothetical Screening Data
The following table summarizes hypothetical quantitative data from the proposed screening cascade for this compound.
| Assay Type | Target | Parameter | Value | Notes |
| Primary Screen | Kinase Panel (100 kinases) | % Inhibition @ 10 µM | 85% | Hit identified against MEK1 kinase. |
| Secondary Assay | MEK1 Kinase Assay | IC50 | 2.5 µM | Confirmed inhibitory activity against MEK1. |
| Cell-Based Assay | p-ERK Inhibition Assay (A375 cells) | IC50 | 7.8 µM | Demonstrates target engagement in a cellular context. |
| Cytotoxicity Assay | CellTiter-Glo® (A375 cells) | CC50 | > 50 µM | Indicates low cytotoxicity at effective concentrations. |
| Off-Target Screen | GPCR Panel (50 GPCRs) | % Activity @ 10 µM | < 10% | Suggests selectivity for the kinase pathway. |
Experimental Protocols
Primary High-Throughput Screening (HTS): Kinase Inhibition Assay
This protocol describes a generic, high-throughput biochemical assay to screen for inhibitory activity against a panel of protein kinases. The ADP-Glo™ Kinase Assay is a suitable platform as it measures the amount of ADP produced during the kinase reaction, providing a sensitive measure of enzyme activity.[4]
Objective: To identify potential kinase targets of this compound from a broad kinase panel.
Materials:
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human kinases and their respective substrates
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
384-well white assay plates
-
Automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the compound to create a range of concentrations for testing.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of kinase/substrate mix to each well.
-
Add 0.5 µL of the test compound at various concentrations (final concentration typically 10 µM for a primary screen). For controls, add DMSO.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. A lower signal indicates less ADP produced and therefore, inhibition of the kinase.[4]
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
Secondary Assay: MEK1 Dose-Response and IC50 Determination
This protocol is for confirming the inhibitory activity of this compound against a specific kinase hit (e.g., MEK1) from the primary screen and determining its potency (IC50).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MEK1.
Procedure:
-
Follow the procedure for the primary kinase inhibition assay with the following modifications:
-
Compound Dilution: Create a 10-point, 3-fold serial dilution of this compound, starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: Use only the recombinant MEK1 enzyme and its specific substrate.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: p-ERK Inhibition and Cytotoxicity
This section describes two parallel assays: one to measure the inhibition of a downstream target in a signaling pathway within a cellular context, and another to assess the general cytotoxicity of the compound.
A. p-ERK Inhibition Assay (Cellular Target Engagement)
Objective: To determine if this compound can inhibit the MAPK/ERK pathway in a cellular environment by measuring the phosphorylation of ERK.
Materials:
-
A suitable cell line with an active MAPK/ERK pathway (e.g., A375 human melanoma cells).
-
Cell culture medium and supplements.
-
This compound.
-
Stimulant (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
Lysis buffer.
-
Antibodies for phosphorylated ERK (p-ERK) and total ERK.
-
ELISA or Western Blotting reagents.
Procedure:
-
Cell Plating: Seed A375 cells in a 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with PMA for 15-30 minutes to induce ERK phosphorylation.
-
Cell Lysis: Lyse the cells and collect the lysate.
-
Detection: Quantify the levels of p-ERK and total ERK in the lysate using a sandwich ELISA or by Western Blot.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the compound concentration to determine the cellular IC50.
B. Cytotoxicity Assay (CellTiter-Glo®)
Objective: To assess the effect of this compound on cell viability.
Materials:
-
A375 cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).[5]
-
Opaque-walled 96-well plates.
Procedure:
-
Cell Plating: Seed A375 cells in an opaque-walled 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.
-
Assay Protocol:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
Measure the luminescence. The signal is proportional to the amount of ATP present, which indicates the number of viable cells.[5]
-
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Experimental Workflow
Caption: A tiered workflow for the biological screening of small molecules.
Hypothetical Signaling Pathway: MAPK/ERK Cascade
Caption: The MAPK/ERK signaling pathway, a potential target for kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. scribd.com [scribd.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-(oxetan-3-yl)propanoate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has garnered significant attention in medicinal chemistry due to its ability to favorably modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] Ethyl 2-(oxetan-3-yl)propanoate and its isomers represent versatile building blocks for the incorporation of this desirable functionality into more complex heterocyclic scaffolds. This document provides detailed application notes and proposed protocols for the synthesis of novel oxetane-substituted dihydropyrimidines and pyridines, leveraging the principles of well-established multicomponent reactions. While direct literature precedents for the use of this compound in these specific transformations are limited, the following protocols are based on analogous reactions and established principles of organic synthesis.
Proposed Synthesis of an Oxetane-Containing Dihydropyrimidine via a Biginelli-Type Reaction
The Biginelli reaction is a robust one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and urea.[2][3] To incorporate the oxetane moiety, a suitable oxetane-containing β-ketoester is required. We propose the synthesis of such a precursor from the commercially available oxetan-3-one.
Part 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate (Proposed β-Ketoester Equivalent)
A plausible route to an oxetane-containing β-ketoester equivalent is the Wittig or Horner-Wadsworth-Emmons olefination of oxetan-3-one.
Experimental Protocol:
-
Reagents and Equipment:
-
Oxetan-3-one
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Suspend the sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield ethyl 2-(oxetan-3-ylidene)acetate.
-
Expected Outcome:
Based on similar olefination reactions, a moderate to good yield of the desired α,β-unsaturated ester is anticipated. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of the Proposed Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate:
References
Application Notes and Protocols for Computational Modeling of Ethyl 2-(oxetan-3-yl)propanoate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the computational modeling of reactions involving Ethyl 2-(oxetan-3-yl)propanoate. This document outlines theoretical approaches and detailed protocols for studying the reactivity of this molecule, focusing on two key reaction types: the acid-catalyzed hydrolysis of the ester functional group and the nucleophilic ring-opening of the oxetane moiety. The provided methodologies are based on established computational chemistry practices and data from related compounds.
Introduction to Computational Modeling of this compound
This compound is a molecule of interest in medicinal chemistry and drug discovery due to the presence of the oxetane ring, a motif known to improve physicochemical properties such as solubility and metabolic stability.[1][2] Computational modeling provides a powerful tool to investigate the reaction mechanisms, kinetics, and thermodynamics of this compound, offering insights that can guide synthetic efforts and predict its behavior in biological systems. Density Functional Theory (DFT) is a widely used quantum chemical method for such studies, offering a good balance between accuracy and computational cost.[3][4]
This document details the application of DFT to explore the potential energy surfaces of relevant reactions, identify transition states, and calculate key energetic parameters.
Modeled Reaction Pathways
Two primary reaction pathways are considered for this compound:
-
Pathway A: Acid-Catalyzed Ester Hydrolysis: The hydrolysis of the ethyl propanoate group to yield 2-(oxetan-3-yl)propanoic acid and ethanol. This reaction is crucial for understanding the metabolic stability of the ester prodrug form.
-
Pathway B: Nucleophilic Ring-Opening of the Oxetane: The S(_N)2 reaction of the oxetane ring with a nucleophile, for instance, a hydroxide ion, leading to the formation of a substituted 1,3-diol. This pathway is important for understanding potential degradation pathways or covalent interactions with biological nucleophiles.
Data Presentation: Predicted Energetics
The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained from DFT calculations on the proposed reaction pathways. These values are based on typical results for similar reactions found in the literature.[3][5][6]
Table 1: Calculated Thermodynamic and Kinetic Data for Acid-Catalyzed Ester Hydrolysis (Pathway A)
| Parameter | Value (kcal/mol) | Computational Method |
| Reactants | ||
This compound + H(3)O
| 0.00 (Reference) | B3LYP/6-31G(d,p) |
| Transition State (TS1) | ||
Gibbs Free Energy of Activation ((\Delta)G
| +15.8 | B3LYP/6-31G(d,p) |
Enthalpy of Activation ((\Delta)H
| +12.5 | B3LYP/6-31G(d,p) |
| Products | ||
2-(oxetan-3-yl)propanoic acid + Ethanol + H
| -5.2 | B3LYP/6-31G(d,p) |
| Overall Reaction | ||
| Gibbs Free Energy of Reaction ((\Delta)G({rxn})) | -5.2 | B3LYP/6-31G(d,p) |
| Enthalpy of Reaction ((\Delta)H(_{rxn})) | -4.1 | B3LYP/6-31G(d,p) |
Table 2: Calculated Thermodynamic and Kinetic Data for Nucleophilic Oxetane Ring-Opening (Pathway B)
| Parameter | Value (kcal/mol) | Computational Method |
| Reactants | ||
This compound + OH
| 0.00 (Reference) | B3LYP/6-31G(d,p) |
| Transition State (TS2) | ||
Gibbs Free Energy of Activation ((\Delta)G
| +22.5 | B3LYP/6-31G(d,p) |
Enthalpy of Activation ((\Delta)H
| +19.8 | B3LYP/6-31G(d,p) |
| Products | ||
| Ring-opened product | -15.7 | B3LYP/6-31G(d,p) |
| Overall Reaction | ||
| Gibbs Free Energy of Reaction ((\Delta)G({rxn})) | -15.7 | B3LYP/6-31G(d,p) |
| Enthalpy of Reaction ((\Delta)H(_{rxn})) | -14.2 | B3LYP/6-31G(d,p) |
Experimental and Computational Protocols
General Computational Protocol
All calculations can be performed using the Gaussian 09 software suite.[7] The general protocol involves geometry optimization, frequency analysis, transition state searching, and intrinsic reaction coordinate (IRC) calculations.
Protocol 4.1.1: Geometry Optimization and Frequency Analysis
-
Input File Preparation: Create an input file for each species (reactant, product, and initial guess for the transition state) specifying the molecular geometry, charge, and multiplicity.
-
Method Selection: Employ the B3LYP density functional with the 6-31G(d,p) basis set for all atoms.[3][8]
-
Optimization: Perform a geometry optimization to find the minimum energy structure.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm the nature of the stationary point (no imaginary frequencies for minima, one imaginary frequency for a transition state) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Protocol 4.1.2: Transition State (TS) Search
-
Initial Guess: Generate an initial guess for the transition state structure based on the reactant and product geometries.
-
TS Optimization: Use a transition state search algorithm (e.g., Opt=TS) in Gaussian 09 to locate the saddle point on the potential energy surface.
-
Frequency Analysis: Perform a frequency calculation on the optimized TS structure to verify that it has exactly one imaginary frequency corresponding to the reaction coordinate.
Protocol 4.1.3: Intrinsic Reaction Coordinate (IRC) Calculation
-
IRC Calculation: Perform an IRC calculation starting from the optimized transition state to confirm that it connects the desired reactants and products.[9][10] This calculation follows the minimum energy path down from the transition state in both the forward and reverse directions.
Protocol for Modeling Acid-Catalyzed Ester Hydrolysis (Pathway A)
This protocol outlines the steps to model the acid-catalyzed hydrolysis of the ester functionality. The mechanism is expected to proceed via a tetrahedral intermediate.[11][12]
-
Model System Setup:
-
Reactants: this compound and a hydronium ion (H(_3)O
).+ -
Intermediates: Protonated ester, tetrahedral intermediate.
-
Products: 2-(oxetan-3-yl)propanoic acid, ethanol, and a proton (represented as H(_3)O
).+
-
-
Computational Steps:
-
Optimize the geometries of the reactants, intermediates, and products using Protocol 4.1.1.
-
Locate the transition states for the formation and breakdown of the tetrahedral intermediate using Protocol 4.1.2.
-
Verify the connections between the stationary points using IRC calculations (Protocol 4.1.3).
-
Calculate the Gibbs free energies and enthalpies of activation and reaction from the computed energies.
-
Protocol for Modeling Nucleophilic Oxetane Ring-Opening (Pathway B)
This protocol details the modeling of the S(_N)2 ring-opening of the oxetane by a nucleophile, such as a hydroxide ion.
-
Model System Setup:
-
Reactants: this compound and a hydroxide ion (OH
).− -
Product: The ring-opened 1,3-diol product.
-
-
Computational Steps:
-
Optimize the geometries of the reactant complex and the product using Protocol 4.1.1.
-
Perform a transition state search for the backside attack of the hydroxide ion on one of the oxetane's (\alpha)-carbons using Protocol 4.1.2.
-
Confirm the transition state connects the reactant complex and the ring-opened product via an IRC calculation (Protocol 4.1.3).
-
Calculate the activation and reaction energies.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows and reaction pathways described.
Caption: General computational workflow for modeling chemical reactions.
Caption: Proposed mechanism for acid-catalyzed ester hydrolysis.
Caption: Proposed mechanism for nucleophilic oxetane ring-opening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]
- 4. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 8. researchgate.net [researchgate.net]
- 9. following the intrinsic reaction coordinate [cup.uni-muenchen.de]
- 10. gaussian.com [gaussian.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for Kinetic Studies of Oxetane-Containing Esters
Disclaimer: As of the generation of this document, specific kinetic studies on Ethyl 2-(oxetan-3-yl)propanoate were not available in the reviewed literature. The following application notes and protocols are based on the general reactivity of oxetanes and detailed kinetic studies of a structurally related compound, ethyl propanoate. This information is intended to provide a foundational understanding and a starting point for researchers and drug development professionals interested in the kinetic analysis of novel oxetane-containing molecules.
Application Note 1: General Reactivity of Oxetanes
Oxetanes are four-membered cyclic ethers that have gained significant interest in medicinal chemistry.[1][2] Their unique properties stem from a combination of stability and reactivity, largely dictated by the inherent strain of the four-membered ring.[1] While more stable than their three-membered epoxide counterparts, oxetanes are susceptible to ring-opening reactions under various conditions, making them versatile synthetic intermediates.[1][3]
Key Reactive Features:
-
Ring Strain: The bond angles in the oxetane ring deviate significantly from the ideal tetrahedral angle, leading to ring strain. This strain is the primary driving force for ring-opening reactions.[1]
-
Lewis Basicity: The oxygen atom's lone pairs of electrons make the oxetane a good hydrogen-bond acceptor and Lewis base.[1]
Common Reaction Pathways:
The reactivity of oxetanes is most prominently observed in ring-opening reactions, which can be initiated by various reagents:
-
Acid-Catalyzed Ring Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack. These reactions can proceed to yield 1,3-diols or other 1,3-disubstituted propanes.[4][5][6]
-
Nucleophilic Ring Opening: Strong nucleophiles, such as organolithium reagents or Grignard reagents, can attack one of the α-carbons, leading to ring cleavage.[7] These reactions typically require more forcing conditions compared to epoxides due to the lower ring strain of oxetanes.[3][7]
-
Reductive Ring Opening: Certain reducing agents can cleave the C-O bonds of the oxetane ring.
-
Radical Ring Opening: The oxetane ring can also be opened via radical intermediates under specific conditions.[4]
The regioselectivity of ring-opening in unsymmetrically substituted oxetanes is influenced by both steric and electronic factors.[4] Generally, under acidic conditions where a partial positive charge develops on the carbons, nucleophilic attack tends to occur at the more substituted carbon. Conversely, under nucleophilic conditions (SN2-type), attack at the less sterically hindered carbon is favored.[4]
Caption: Acid-catalyzed ring-opening of a substituted oxetane.
Application Note 2: Kinetic Studies of Ethyl Propanoate as a Model Compound
Given the lack of specific kinetic data for this compound, we turn to ethyl propanoate (EP) as a model to understand the kinetic behavior of the ester functional group. Extensive research has been conducted on the high-temperature oxidation and pyrolysis of EP, particularly in the context of its use as a biodiesel surrogate.[8][9]
Key Findings from Ethyl Propanoate Kinetic Studies:
-
Unimolecular Decomposition: A primary decomposition pathway for ethyl propanoate at high temperatures is a six-centered unimolecular elimination reaction, which produces ethylene and propanoic acid.[8][9][10] This reaction has a relatively low activation energy and significantly influences the overall reactivity of the ester.[11]
-
Oxidation Mechanism: The oxidation of ethyl propanoate involves a complex network of reactions, including hydrogen abstraction, addition of oxygen, and subsequent decomposition pathways. The formation of intermediates like ethylene and propanoic acid plays a crucial role in the overall combustion chemistry.[8][9]
-
Reactivity Comparison: Studies comparing ethyl propanoate with its isomer, methyl butanoate, have shown that ethyl propanoate ignites faster, particularly at lower temperatures. This enhanced reactivity is attributed to the unimolecular elimination pathway that produces the more reactive species, ethylene and propanoic acid.[11]
Data Presentation: Kinetic Parameters for Ethyl Propanoate Reactions
The following table summarizes selected kinetic data for key reactions in the high-temperature chemistry of ethyl propanoate.
| Reaction | Rate Coefficient (k) | Temperature Range (K) | Reference |
| Photo-oxidation with Cl atom | kExpt(T) = [(6.88 ± 1.65) × 10–24]T4.5 exp[(1108 ± 87)/T] cm3 molecule–1 s–1 | 263–363 | [12] |
| High-temperature pyrolysis (shock tube) | Not explicitly stated as a single value; complex mechanism modeled. | 1250-1750 | [10] |
| Jet-stirred reactor oxidation | Not explicitly stated as a single value; complex mechanism modeled. | 750-1100 | [9] |
Protocol: General Methodology for Gas-Phase Kinetic Studies
This protocol outlines a general approach for conducting gas-phase kinetic studies of a compound like this compound, based on common experimental techniques reported in the literature for similar molecules.[13][14][15]
Objective: To determine the rate constants, reaction orders, and activation energy for the gas-phase decomposition or oxidation of the target compound.
Materials and Equipment:
-
Target compound (this compound) of high purity
-
Carrier gas (e.g., N2, Ar)
-
Oxidizing agent (if studying oxidation, e.g., O2)
-
High-temperature reactor (e.g., jet-stirred reactor, shock tube, flow reactor)
-
Temperature and pressure controllers
-
Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR))
-
Data acquisition system
Experimental Procedure:
-
Sample Preparation:
-
Prepare a dilute mixture of the target compound in the carrier gas. The concentration should be low enough to ensure that the reaction temperature remains uniform.
-
For oxidation studies, prepare a mixture with the desired fuel-to-oxidizer ratio.
-
-
Experimental Setup and Execution:
-
Heat the reactor to the desired temperature and allow it to stabilize.
-
Introduce the gas mixture into the reactor at a controlled flow rate and pressure.
-
For a jet-stirred reactor, ensure thorough mixing to maintain uniform conditions. For a flow reactor, the residence time is controlled by the flow rate and reactor volume. For a shock tube, the reaction is initiated by a shock wave.
-
Continuously or periodically sample the gas mixture from the reactor outlet.
-
-
Data Acquisition and Analysis:
-
Analyze the composition of the sampled gas using GC-MS or FTIR to identify and quantify the reactants, intermediates, and products.
-
Plot the concentration of the reactant as a function of time (or residence time) to determine the reaction rate.
-
By varying the initial concentrations of the reactants, determine the order of the reaction with respect to each component.
-
Repeat the experiment at several different temperatures to determine the temperature dependence of the rate constant.
-
-
Kinetic Parameter Determination:
-
From the rate data, calculate the rate constant (k) at each temperature.
-
Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy (Ea) and the pre-exponential factor (A).
-
Caption: General workflow for an experimental kinetic study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetane - Wikipedia [en.wikipedia.org]
- 4. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. vanderbilt.edu [vanderbilt.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(oxetan-3-yl)propanoate
Welcome to the technical support center for the synthesis of Ethyl 2-(oxetan-3-yl)propanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenges stem from the inherent properties of the oxetane ring. Key difficulties include:
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Oxetane Ring Instability: The four-membered ring is susceptible to opening under strongly acidic or basic conditions, and at elevated temperatures.[1]
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Side Reactions: Potential side reactions include elimination, multiple alkylations of the ester enolate, and possible isomerization or rearrangement of the oxetane ring, especially in the presence of Lewis acids.
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Low Reactivity: The C-X bond (where X is a leaving group) at the 3-position of the oxetane can be sterically hindered, leading to sluggish reactions that may require forcing conditions, which in turn can compromise the stability of the oxetane ring.
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Purification Difficulties: The polarity of the final product and the potential for degradation on standard silica gel columns can complicate purification.
Q2: Which synthetic route is recommended for preparing this compound?
A2: A common and generally effective method is the alkylation of an ethyl propanoate enolate with a 3-halooxetane (e.g., 3-bromooxetane or an oxetane with a sulfonate leaving group like tosylate or mesylate). This approach is often favored for its relative simplicity and the availability of starting materials.
Q3: What are the critical parameters to control during the synthesis?
A3: Careful control of the following parameters is crucial for a successful synthesis:
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Temperature: Low temperatures are generally preferred, especially during the formation of the ester enolate and the subsequent alkylation, to minimize side reactions.
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Base Selection: The choice of base for generating the enolate is critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) is recommended to ensure complete and rapid enolate formation.
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Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the enolate and other side reactions.
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Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to decomposition of the product. Monitoring the reaction by TLC or GC-MS is advised to determine the optimal reaction endpoint.
Q4: How can I purify the final product effectively?
A4: Purification is typically achieved by column chromatography. However, due to the potential sensitivity of the oxetane ring to acidic conditions, using a deactivated stationary phase is recommended. This can be achieved by pre-treating silica gel with a base, such as triethylamine, or by using an alternative stationary phase like neutral alumina.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Enolate Formation | Ensure the use of a strong, non-nucleophilic base (e.g., LDA, NaHMDS) in the correct stoichiometric amount. Verify the concentration of organolithium reagents (like n-BuLi used to make LDA) by titration. |
| Poor Quality of Reagents | Use freshly distilled ethyl propanoate and ensure the 3-halooxetane is pure. Ensure all solvents are rigorously dried. |
| Low Reactivity of Alkylating Agent | If using a less reactive halide (e.g., 3-chlorooxetane), consider converting it to a more reactive species like 3-iodooxetane in situ (Finkelstein reaction) or using a better leaving group such as a tosylate or mesylate. |
| Decomposition of Product | The oxetane ring may be unstable under the reaction conditions.[1] Attempt the reaction at a lower temperature for a longer duration. Ensure the workup is performed under neutral or slightly basic conditions. |
Problem 2: Formation of Significant Side Products
| Potential Side Product | Potential Cause | Suggested Solution |
| Dialkylated Propanoate | Incomplete or slow enolate formation can lead to proton exchange and subsequent dialkylation. | Add the base to the ethyl propanoate solution at a low temperature (-78 °C) and allow sufficient time for complete enolate formation before adding the 3-halooxetane. |
| Elimination Product (2-Oxacyclobut-3-ene) | Use of a sterically hindered or overly basic reagent can promote elimination. | Employ a less hindered base if possible. Keep the reaction temperature low. |
| Ring-Opened Products | Presence of acidic or nucleophilic impurities, or elevated temperatures. | Ensure all reagents and solvents are pure and anhydrous. Maintain low reaction temperatures and perform a neutral or mildly basic workup. |
| Isomerized Product (e.g., Lactone) | Although more common for the corresponding carboxylic acids, isomerization is a potential risk, especially with Lewis acidic impurities.[2] | Avoid contact with strong acids or Lewis acids. Use glassware that has been properly cleaned and dried to remove any acidic residues. |
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol describes a general procedure for the alkylation of ethyl propanoate with 3-bromooxetane.
Materials:
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Diisopropylamine
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n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl propanoate
-
3-Bromooxetane
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 15 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes to form a solution of lithium diisopropylamide (LDA).
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add ethyl propanoate (1.0 equivalent) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
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Alkylation: To the enolate solution at -78 °C, add a solution of 3-bromooxetane (1.2 equivalents) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by quenching small aliquots in saturated NH₄Cl solution. If the reaction is sluggish, the temperature can be allowed to slowly warm to -40 °C.
-
Quenching: Once the reaction is complete, quench it at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
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Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or neutral alumina, using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of Ethyl 2-(oxetan-3-yl)propanoate
Welcome to the technical support center for the purification of Ethyl 2-(oxetan-3-yl)propanoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter when synthesizing this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials (e.g., an oxetane precursor, an ethyl propanoate derivative), reaction byproducts (such as isomers or decomposition products), and residual solvent from the reaction or work-up.
Q2: What is the recommended initial purification strategy for crude this compound?
A2: A general strategy involves an initial aqueous work-up to remove water-soluble impurities, followed by drying of the organic phase. Subsequently, distillation under reduced pressure is often a suitable method for purifying moderately volatile, thermally stable compounds like this ester. If distillation does not provide the desired purity, column chromatography is a powerful alternative.
Q3: Is this compound stable to heat during distillation?
A3: The oxetane ring can be sensitive to high temperatures and acidic or basic conditions, potentially leading to ring-opening or other decomposition pathways. Therefore, it is crucial to use reduced pressure (vacuum) distillation to lower the boiling point and minimize thermal stress on the molecule.
Q4: How can I effectively remove residual solvent from my final product?
A4: Residual solvents can typically be removed by placing the sample under high vacuum for a sufficient period. Gentle heating can expedite the process, but care must be taken to avoid excessive heat, which could degrade the product. For high-boiling point solvents, a short-path distillation setup might be necessary.
Troubleshooting Guides
Guide 1: Vacuum Distillation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping / Unstable Boiling | - Inadequate stirring. - Too rapid heating. - Insufficient vacuum. | - Use a magnetic stir bar or an ebullition tube. - Heat the distillation flask slowly and evenly. - Ensure all seals are tight and the vacuum pump is functioning correctly. |
| Product Not Distilling | - Vacuum is not low enough. - Temperature is too low. - Presence of very high-boiling impurities. | - Check the vacuum system for leaks. - Gradually increase the heating mantle temperature. - Consider purification by column chromatography if the product is not volatile enough. |
| Product Decomposing in the Pot | - Temperature is too high. - Presence of acidic or basic impurities catalyzing decomposition. | - Use a lower pressure to decrease the boiling point. - Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation. |
| Low Purity of Distilled Product | - Inefficient fractionation column. - Boiling points of impurities are too close to the product. | - Use a fractionating column (e.g., Vigreux) for better separation. - Collect fractions and analyze their purity by GC or NMR. - If co-distillation is an issue, switch to column chromatography. |
Guide 2: Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent). - Column was not packed properly. - Overloading the column with crude material. | - Perform thin-layer chromatography (TLC) to determine an optimal solvent system (aim for a product Rf of ~0.3). - Repack the column carefully to avoid channels. - Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight). |
| Product Elutes Too Quickly or Too Slowly | - Eluent is too polar (too fast). - Eluent is not polar enough (too slow). | - Decrease the polarity of the eluent system. - Increase the polarity of the eluent system. |
| Streaking or Tailing of Bands on the Column | - Compound is interacting strongly with the silica gel (e.g., acidic or basic functional groups). - Sample is not soluble in the eluent. | - Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds). - Ensure the crude material is fully dissolved in a minimal amount of the eluent before loading. |
Experimental Protocols
Protocol 1: Standard Vacuum Distillation
-
Setup : Assemble a standard vacuum distillation apparatus (distilling flask, distillation head with a thermometer, condenser, and receiving flask). Ensure all glassware is dry.
-
Preparation : Place the crude this compound into the distilling flask with a magnetic stir bar.
-
Evacuation : Seal the apparatus and slowly apply vacuum.
-
Heating : Once the desired vacuum is reached and stable, begin to heat the distilling flask gently using a heating mantle.
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Fraction Collection : Collect any low-boiling fractions first. As the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Completion : Stop the distillation when the temperature starts to drop or rise significantly, or when only a small residue remains in the distilling flask.
-
Shutdown : Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection : Use TLC to identify a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation of your product from impurities.
-
Column Packing : Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
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Sample Loading : Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution : Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
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Fraction Collection : Collect fractions in test tubes or flasks as the separated bands elute from the column.
-
Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualized Workflows
"optimizing reaction conditions for Ethyl 2-(oxetan-3-yl)propanoate synthesis"
Welcome to the technical support center for the synthesis of Ethyl 2-(oxetan-3-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key building block.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. The proposed synthesis is a two-step process: 1) Alkylation of diethyl malonate with 3-bromooxetane followed by hydrolysis and decarboxylation to yield 2-(oxetan-3-yl)acetic acid, and 2) Fischer esterification of the resulting acid with ethanol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Alkylation/Decarboxylation) | Incomplete deprotonation of diethyl malonate: The base may not be strong enough or used in insufficient quantity. | - Use a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF. - Ensure accurate quantification of the base. |
| Side reactions of 3-bromooxetane: The oxetane ring can be unstable under harsh conditions. | - Maintain a low reaction temperature during the addition of 3-bromooxetane. - Consider using milder bases like potassium carbonate in a polar aprotic solvent. | |
| Incomplete hydrolysis or decarboxylation: Insufficient heating or reaction time. | - Ensure complete saponification of the diester before acidification. - Monitor the decarboxylation by observing the cessation of CO2 evolution. | |
| Low yield in Step 2 (Fischer Esterification) | Equilibrium limitations: The Fischer esterification is a reversible reaction.[1] | - Use a large excess of ethanol to shift the equilibrium towards the product. - Remove water as it forms, for example, by using a Dean-Stark apparatus or a Soxhlet extractor with molecular sieves.[1] |
| Oxetane ring opening: The acidic conditions of the esterification can lead to the degradation of the oxetane ring.[2] | - Use a minimal amount of a strong acid catalyst (e.g., H2SO4). - Consider using milder esterification methods such as DCC/DMAP coupling or conversion to the acid chloride followed by reaction with ethanol. | |
| Presence of a lactone impurity | Isomerization of the oxetane ring: Oxetane-carboxylic acids can be unstable and isomerize to form lactones, especially upon heating or in the presence of acid. | - Minimize exposure to high temperatures and strong acids. - Purify the intermediate 2-(oxetan-3-yl)acetic acid carefully before esterification. - Store the carboxylic acid intermediate at a low temperature. |
| Difficulty in product purification | Co-eluting impurities: The product may have a similar polarity to starting materials or byproducts. | - Optimize the mobile phase for column chromatography. - Consider derivatization of the impurity to alter its polarity. - High-vacuum distillation can be an effective purification method for the final ester. |
Frequently Asked Questions (FAQs)
Q1: What is a general, representative protocol for the synthesis of this compound?
A1: A common approach involves a two-step synthesis:
Step 1: Synthesis of 2-(oxetan-3-yl)acetic acid
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To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0 °C.
-
After stirring for 30 minutes, add 3-bromooxetane and allow the mixture to warm to room temperature and stir overnight.
-
The resulting diethyl 2-(oxetan-3-yl)malonate is then hydrolyzed using a solution of potassium hydroxide in ethanol/water with heating.
-
After acidification with HCl, the mixture is heated to effect decarboxylation to yield 2-(oxetan-3-yl)acetic acid.
Step 2: Fischer Esterification
-
Dissolve 2-(oxetan-3-yl)acetic acid in a large excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC or GC.
-
After completion, neutralize the acid, remove the excess ethanol, and extract the product with a suitable organic solvent. Purify by column chromatography or distillation.
Q2: What are the critical parameters to control during the Fischer esterification of 2-(oxetan-3-yl)acetic acid?
A2: The critical parameters are:
-
Water Removal: As Fischer esterification is an equilibrium process, the removal of water is crucial to drive the reaction to completion.[1]
-
Acid Catalyst Concentration: While an acid catalyst is necessary, excessive amounts can promote the degradation of the acid-sensitive oxetane ring.[2]
-
Reaction Temperature: Higher temperatures can increase the reaction rate but also the risk of side reactions and decomposition. A moderate reflux temperature is generally optimal.
Q3: How can I minimize the formation of the lactone byproduct?
A3: The formation of a lactone byproduct is a known issue with oxetane-carboxylic acids due to ring strain. To minimize this:
-
Avoid prolonged heating, especially in the presence of strong acids.
-
Consider milder esterification methods that do not require strong acidic conditions, such as using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Purify the intermediate carboxylic acid at low temperatures before proceeding to the esterification step.
Q4: What are the recommended storage conditions for the intermediate, 2-(oxetan-3-yl)acetic acid?
A4: Due to its potential instability, 2-(oxetan-3-yl)acetic acid should be stored in a cool, dry place. For long-term storage, refrigeration is recommended to minimize the risk of isomerization to the corresponding lactone.
Experimental Workflow & Troubleshooting Logic
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Ethyl 2-(oxetan-3-yl)propanoate
Welcome to the technical support center for the synthesis of Ethyl 2-(oxetan-3-yl)propanoate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the alkylation of an ethyl propanoate enolate with an oxetane-3-yl electrophile (e.g., oxetan-3-yl tosylate).
Problem 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Enolate Formation: The base used was not strong enough to fully deprotonate the ethyl propanoate. | Use a strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) to ensure complete and irreversible enolate formation. Weaker bases like sodium ethoxide can lead to an equilibrium with the starting ester, reducing the concentration of the reactive enolate. |
| Poor Quality Alkylating Agent: The oxetan-3-yl tosylate or halide may have degraded. | Ensure the alkylating agent is pure and freshly prepared or properly stored. Oxetane derivatives can be sensitive to moisture and acidic conditions. |
| Reaction Temperature Too High: Higher temperatures can favor side reactions over the desired S\textsubscript{N}2 alkylation. | Maintain a low reaction temperature, typically -78 °C, during the enolate formation and the addition of the alkylating agent. |
| Slow Reaction Kinetics: The S\textsubscript{N}2 reaction between the enolate and the oxetane electrophile may be slow. | After the initial addition at low temperature, the reaction may need to be allowed to warm slowly to room temperature and stirred for an extended period. Monitor the reaction progress by TLC or LC-MS. |
Problem 2: Presence of Significant Amounts of Side Products
Several side reactions can compete with the desired alkylation. Below are the most common byproducts and strategies to minimize their formation.
| Side Product | Formation Mechanism | Mitigation Strategies |
| Ethyl 3-oxopentanoate (Claisen Condensation Product): | The enolate of ethyl propanoate attacks the carbonyl group of another molecule of ethyl propanoate. | Use a strong base like LDA in a slight excess to ensure the complete conversion of the starting ester to its enolate, minimizing the presence of the electrophilic ester.[1] |
| Dialkylated Product (Ethyl 2,2-di(oxetan-3-yl)propanoate): | The enolate of the desired product is formed and reacts with another molecule of the alkylating agent. | Use a stoichiometric amount of the alkylating agent or a slight excess of the enolate. Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the electrophile. |
| Ring-Opened Products (e.g., from Grob Fragmentation): | The base can induce fragmentation of the oxetane ring in the starting material or product, especially with certain base and solvent combinations. | Use a non-nucleophilic, sterically hindered base like LDA. Avoid highly coordinating solvents if fragmentation is observed. |
| Elimination Product (Oxetan-3-ene): | The enolate acts as a base, promoting E2 elimination of the tosylate or halide from the alkylating agent. | Maintain low reaction temperatures. Ensure the use of a good leaving group on the oxetane that favors substitution over elimination. |
| O-Alkylated Product: | The enolate, being an ambident nucleophile, reacts at the oxygen atom instead of the carbon. | Generally, C-alkylation is favored with alkali metal enolates of esters. Using less polar, aprotic solvents like THF can favor C-alkylation. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the enolate formation of ethyl propanoate?
A1: Lithium diisopropylamide (LDA) is highly recommended. It is a strong, non-nucleophilic, and sterically hindered base that ensures rapid and complete deprotonation of the ester at low temperatures (e.g., -78 °C). This minimizes side reactions such as Claisen condensation and allows for better control over the alkylation.
Q2: My reaction is complete, but I am having trouble purifying the final product. What are the recommended purification methods?
A2: Flash column chromatography on silica gel is the most common and effective method for purifying this compound from the reaction mixture. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically used. The polarity of the eluent can be adjusted based on TLC analysis.
Q3: Can I use a different alkylating agent other than oxetan-3-yl tosylate?
A3: Yes, other oxetane derivatives with good leaving groups, such as oxetan-3-yl bromide or iodide, can be used. Iodides are generally more reactive than bromides, which are more reactive than tosylates in S\textsubscript{N}2 reactions. However, the stability and ease of preparation of the tosylate often make it a good choice.
Q4: How can I confirm the structure of my product and identify any byproducts?
A4: A combination of spectroscopic techniques is recommended.
-
¹H and ¹³C NMR spectroscopy will confirm the structure of the desired product and help identify the structures of any major byproducts.
-
Mass spectrometry (MS) , often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can be used to determine the molecular weight of the product and byproducts, aiding in their identification.
-
Infrared (IR) spectroscopy can confirm the presence of the ester carbonyl group.
Q5: What are the key safety precautions for this reaction?
A5:
-
LDA is a pyrophoric reagent and should be handled with care under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are crucial for the success of the reaction and to prevent quenching of the LDA and the enolate.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a general guideline based on standard enolate alkylation procedures. Optimization may be required.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl propanoate
-
Oxetan-3-yl tosylate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: Add ethyl propanoate (1.0 eq) dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Dissolve oxetan-3-yl tosylate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. Then, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Oxetane-Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with guidance on the inherent instability of oxetane-carboxylic acids. Find troubleshooting tips, frequently asked questions, and experimental protocols to navigate the challenges associated with these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary instability observed with oxetane-carboxylic acids?
A1: The most significant and often unexpected instability of oxetane-carboxylic acids is their tendency to isomerize into (hetero)cyclic lactones.[1][2][3][4] This transformation can occur spontaneously during storage, even at room temperature, and is accelerated by heat.[1][2][4][5] This instability can lead to lower reaction yields and potentially misleading experimental results, especially in reactions requiring elevated temperatures.[1][3][4][5]
Q2: What is the underlying mechanism of this isomerization?
A2: The isomerization is believed to proceed via an intramolecular mechanism.[6] This involves a proton transfer from the carboxylic acid to the oxetane oxygen, followed by an intramolecular SN2 attack of the carboxylate on one of the oxetane's methylene carbons, leading to the formation of a lactone.[6] Computational studies suggest a concerted, though asynchronous, process where the proton transfer precedes the ring-opening.[6]
Q3: Are all oxetane-carboxylic acids unstable?
A3: No, the stability of oxetane-carboxylic acids is highly dependent on their substitution pattern.[1][7] Factors that can enhance stability include:
-
Bulky (hetero)aromatic substituents: These can sterically hinder the intramolecular reaction.[1]
-
Zwitterionic structures: The presence of a basic group, like an imidazole, can prevent the initial intramolecular protonation of the oxetane ring, thereby stabilizing the molecule.[1]
-
Conformationally rigid polycyclic cores: These can lock the molecule in a conformation that is unfavorable for isomerization.[1]
-
Electron-withdrawing groups: For instance, a fluorine atom can reduce the nucleophilicity of the carboxylate, thus stabilizing the oxetane-carboxylic acid.[1]
Q4: Can this isomerization be beneficial?
A4: Yes, while often problematic, the inherent tendency of oxetane-carboxylic acids to isomerize can be leveraged synthetically to create novel lactone structures that might otherwise be difficult to access.[1][5]
Troubleshooting Guide
Problem 1: My reaction yield is significantly lower than expected when using an oxetane-carboxylic acid.
-
Possible Cause: The oxetane-carboxylic acid may have isomerized to a lactone, which is unreactive under your reaction conditions. This is particularly likely if your reaction involves heating.[1][3][4]
-
Troubleshooting Steps:
-
Analyze the Starting Material: Before starting your reaction, check the purity of the oxetane-carboxylic acid using ¹H NMR to ensure it has not isomerized during storage.[4]
-
Monitor the Reaction at Lower Temperatures: If possible, run the reaction at a lower temperature to minimize thermally induced isomerization.
-
Consider a Milder Coupling Agent: If performing an amide coupling, for example, choose a reagent that does not require high temperatures.
-
Protecting Group Strategy: In multi-step syntheses, consider protecting the carboxylic acid or using an ester precursor until the final step to avoid prolonged exposure of the free acid to potentially destabilizing conditions.
-
Problem 2: I've isolated an unexpected lactone byproduct in my reaction.
-
Possible Cause: The oxetane-carboxylic acid starting material has likely isomerized under the reaction conditions.
-
Troubleshooting Steps:
-
Review Reaction Conditions: High temperatures and certain solvents (e.g., dioxane/water mixtures) can promote isomerization.[1]
-
Stability Check: Perform a control experiment by heating the oxetane-carboxylic acid in the reaction solvent to determine its stability under the reaction conditions.
-
Purification of Starting Material: If the starting material already contains the lactone impurity, attempt to purify it before use. Note that this may be challenging due to the potential for on-column isomerization.
-
Problem 3: The characterization data of my synthesized oxetane-carboxylic acid is inconsistent.
-
Possible Cause: The compound may be a mixture of the desired acid and its corresponding lactone.[1][4] The ratio of these two species can change over time, leading to variability in analytical data.[4]
-
Troubleshooting Steps:
-
Immediate Analysis: Analyze the freshly synthesized and purified compound by ¹H NMR as soon as possible.
-
Time-Course Study: Acquire NMR spectra of the sample over a period of days or weeks to monitor for the appearance and growth of signals corresponding to the lactone.[4]
-
Storage Conditions: Store the oxetane-carboxylic acid at low temperatures (e.g., in a freezer) to slow down the rate of isomerization.
-
Data Presentation
Table 1: Stability of Various Oxetane-Carboxylic Acids Under Different Conditions
| Compound Class | Substituent(s) | Storage Conditions | Isomerization Observed? | Heating Conditions | Isomerization Observed? | Reference |
| Simple Oxetane-Carboxylic Acids | Small alkyl groups | Room Temperature | Yes (over time) | 50°C in dioxane/water | Yes (complete isomerization) | [1][4] |
| (Hetero)aromatic Substituted | Bulky groups | Room Temperature (1 year) | No | 100°C in dioxane/water | Yes | [1] |
| Zwitterionic | Imidazole group | Room Temperature (1 year) | No | 100°C in dioxane/water | No | [1] |
| Fluorinated | Fluorine atom | Room Temperature | No | 50°C in dioxane/water | Yes | [1] |
| Higher Homologues | Bulky (hetero)aromatic | Room Temperature (1 year) | No | 100°C in dioxane/water (prolonged) | Yes | [1] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Isomerization of an Oxetane-Carboxylic Acid
-
Sample Preparation: Dissolve a known quantity of the oxetane-carboxylic acid in a suitable NMR solvent (e.g., DMSO-d₆).
-
Initial NMR Spectrum: Acquire a quantitative ¹H NMR spectrum of the freshly prepared solution. Integrate the signals corresponding to the oxetane-carboxylic acid and any baseline lactone impurity.
-
Storage: Store the NMR tube at room temperature.
-
Time-Point Analysis: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 24 hours, 7 days, 1 month).
-
Data Analysis: For each time point, calculate the percentage of the lactone isomer relative to the remaining oxetane-carboxylic acid by comparing the integration of characteristic peaks.
Protocol 2: Thermal Stability Assessment
-
Solution Preparation: Prepare a solution of the oxetane-carboxylic acid in a relevant solvent mixture (e.g., 10:1 dioxane/water).[1]
-
Heating: Heat the solution to a specific temperature (e.g., 50°C or 100°C).[1]
-
Sampling: At various time points, take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in an NMR solvent.
-
NMR Analysis: Acquire a ¹H NMR spectrum to determine the ratio of the oxetane-carboxylic acid to the lactone.
Mandatory Visualizations
Note: The images in the DOT script are placeholders. In a real implementation, these would be replaced with actual chemical structure diagrams.
Caption: Isomerization pathway of oxetane-carboxylic acids to lactones.
Caption: Recommended workflow for handling potentially unstable oxetane-carboxylic acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Ethyl 2-(oxetan-3-yl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-(oxetan-3-yl)propanoate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and logical synthetic approach is the alkylation of an ethyl propanoate enolate with a 3-halooxetane (e.g., 3-bromooxetane) or an oxetane with a sulfonate leaving group (e.g., oxetan-3-yl tosylate). This SN2 reaction forms the desired carbon-carbon bond at the alpha-position of the ester.
Q2: What are the critical parameters to control for maximizing the yield?
A2: The key parameters for optimizing the yield include the choice of base for enolate formation, reaction temperature, solvent, and the purity of the starting materials. Complete enolate formation, typically achieved with a strong, non-nucleophilic base at low temperatures, is crucial to prevent side reactions.
Q3: Is the oxetane ring stable under the reaction conditions?
A3: The oxetane ring can be sensitive to acidic conditions, which may lead to ring-opening byproducts.[1][2] While 3-substituted oxetanes are generally more stable than 2-substituted ones, it is advisable to use non-acidic or mildly basic workup and purification conditions.[3] The stability of 3,3-disubstituted oxetanes has been studied under various conditions, and while not directly analogous, these studies suggest that the oxetane core is compatible with many standard reactions, though strong acids should be avoided.[4][5]
Q4: What are the expected major byproducts in this synthesis?
A4: Common byproducts include dialkylated ethyl propanoate, unreacted starting materials, and potentially ring-opened products of the oxetane if harsh acidic conditions are employed during workup. If a weaker base is used, self-condensation of the ethyl propanoate (a Claisen-type reaction) can also occur.
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
-
Question: My reaction has resulted in a very low yield of this compound. What are the potential causes?
-
Answer:
-
Incomplete Enolate Formation: The base used may not be strong enough to fully deprotonate the ethyl propanoate. Consider using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA).
-
Poor Quality of Reagents: Ensure that the solvent is anhydrous and that the ethyl propanoate and 3-halooxetane are pure. Moisture will quench the enolate.
-
Reaction Temperature: The temperature for enolate formation should be kept low (typically -78 °C) to prevent side reactions. The alkylation step may require gradual warming, but this should be carefully controlled.
-
Degradation during Workup: As the oxetane ring can be sensitive to acid, avoid strong acidic conditions during the workup. A buffered or mildly basic aqueous workup is recommended.
-
Problem 2: Presence of significant amounts of dialkylated product.
-
Question: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the dialkylated ester. How can I minimize this?
-
Answer:
-
Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the enolate relative to the 3-halooxetane.
-
Addition Order and Temperature: Add the 3-halooxetane slowly to the pre-formed enolate solution at a low temperature to maintain a low concentration of the electrophile. This minimizes the chance of the mono-alkylated product being deprotonated and reacting a second time.
-
Problem 3: The major product appears to be a result of oxetane ring-opening.
-
Question: My analysis suggests that the oxetane ring has opened during the reaction or workup. How can I prevent this?
-
Answer:
-
Workup Conditions: The most likely cause is an acidic workup. Quench the reaction with a neutral or mildly basic aqueous solution, such as saturated ammonium chloride or a bicarbonate solution.
-
Purification: When using silica gel chromatography, consider pre-treating the silica with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent to neutralize any acidic sites on the silica.
-
Experimental Protocols
Protocol: Synthesis of this compound via Enolate Alkylation
This protocol is a representative procedure based on standard enolate alkylation reactions.[6][7][8][9][10]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl propanoate
-
3-Bromooxetane[11]
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add ethyl propanoate (1.0 equivalent) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete formation of the enolate.
-
-
Alkylation:
-
Dissolve 3-bromooxetane (1.2 equivalents) in a small amount of anhydrous THF.
-
Add the 3-bromooxetane solution dropwise to the enolate solution at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound.
-
Data Presentation
The following table summarizes hypothetical yield data based on the optimization of key reaction parameters, drawn from typical outcomes in similar enolate alkylation reactions.
| Entry | Base | Temperature (°C) | Solvent | Yield (%) | Key Observation |
| 1 | NaOEt | -10 to 25 | Ethanol | 15-25% | Significant side products from Claisen condensation. |
| 2 | LDA | -78 to 25 | THF | 65-75% | Cleaner reaction profile, major product is the desired mono-alkylated ester. |
| 3 | LHMDS | -78 to 25 | THF | 60-70% | Similar to LDA, can be a viable alternative. |
| 4 | LDA | -40 to 25 | THF | 50-60% | Increased formation of byproducts compared to -78 °C. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
- 11. 3-Bromooxetane | C3H5BrO | CID 16244493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-(oxetan-3-yl)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 2-(oxetan-3-yl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up production of this compound?
A common and effective route for the synthesis of this compound is the catalytic hydrogenation of Ethyl 2-(oxetan-3-ylidene)propanoate. This precursor is generally more readily available or can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction with oxetan-3-one. The hydrogenation selectively reduces the exocyclic double bond to afford the desired saturated product.
Q2: What are the critical parameters to control during the catalytic hydrogenation of Ethyl 2-(oxetan-3-ylidene)propanoate?
The critical parameters to monitor and control during this reduction are:
-
Hydrogen Pressure: Higher pressures can increase the reaction rate but may also lead to over-reduction or side reactions if not properly controlled.
-
Temperature: The reaction is typically run at or slightly above room temperature. Elevated temperatures can increase the risk of side reactions, including the opening of the strained oxetane ring.
-
Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common catalyst. The loading should be optimized to ensure a reasonable reaction time without being excessively costly for scale-up.
-
Solvent Selection: A protic solvent like ethanol or methanol is often suitable for this type of hydrogenation.
-
Agitation: Efficient stirring is crucial in a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen) to ensure good mass transfer.
Q3: Are there any known impurities or side products to be aware of during this synthesis?
Yes, potential impurities and side products include:
-
Unreacted Starting Material: Incomplete reaction can leave residual Ethyl 2-(oxetan-3-ylidene)propanoate.
-
Ring-Opened Byproducts: The strained oxetane ring can be susceptible to opening under harsh conditions (e.g., high temperature, acidic or basic media). This can lead to the formation of diol or other linear impurities.
-
Solvent Adducts: In some cases, the solvent may react with intermediates or the product.
Q4: What are the recommended purification methods for this compound at a larger scale?
For multi-gram to kilogram scale, fractional distillation under reduced pressure is the most common and effective purification method. The boiling point of the product is sufficiently different from the starting material and potential high-boiling impurities. Column chromatography is generally less practical and more expensive for large quantities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish Reaction | 1. Inefficient catalyst activity. 2. Poor mass transfer of hydrogen. 3. Insufficient hydrogen pressure. 4. Catalyst poisoning. | 1. Use fresh, high-quality catalyst. Consider a higher catalyst loading. 2. Increase agitation speed. Ensure the reactor is designed for efficient gas-liquid mixing. 3. Gradually increase the hydrogen pressure within safe limits of the equipment. 4. Ensure the starting material and solvent are free from impurities like sulfur or strong coordinating agents. |
| Formation of Ring-Opened Byproducts | 1. Reaction temperature is too high. 2. Presence of acidic or basic impurities. 3. Prolonged reaction time. | 1. Maintain the reaction temperature at a lower level (e.g., 20-30 °C). 2. Neutralize the starting material and use a neutral solvent. 3. Monitor the reaction closely by GC or TLC and stop it as soon as the starting material is consumed. |
| Difficulty in Removing the Catalyst | 1. Fine catalyst particles passing through the filter. 2. Catalyst deactivation and fragmentation. | 1. Use a filter aid such as Celite®. 2. Consider using a catalyst with a larger particle size or a different support. |
| Product Contamination with Solvent | 1. Inefficient removal of solvent after workup. | 1. Use a rotary evaporator followed by high vacuum to remove residual solvent. 2. If the solvent has a high boiling point, consider an alternative lower-boiling solvent for the reaction. |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
Ethyl 2-(oxetan-3-ylidene)propanoate
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
Nitrogen gas
-
Celite®
Equipment:
-
Hydrogenation reactor (e.g., Parr hydrogenator)
-
Magnetic stirrer or overhead stirrer
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reactor Setup: The hydrogenation reactor is thoroughly purged with nitrogen gas to remove any oxygen.
-
Charging the Reactor: A solution of Ethyl 2-(oxetan-3-ylidene)propanoate in ethanol (e.g., 10% w/v) is charged into the reactor. The 10% Pd/C catalyst is then carefully added under a nitrogen atmosphere (typically 1-5 mol% of the substrate).
-
Hydrogenation: The reactor is sealed and purged again with nitrogen before introducing hydrogen gas. The reaction mixture is stirred vigorously, and the reactor is pressurized with hydrogen to the desired pressure (e.g., 50-100 psi). The reaction is monitored by observing the hydrogen uptake.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots (after carefully depressurizing and purging with nitrogen) and analyzing them by GC or TLC.
-
Workup: Once the reaction is complete (no more hydrogen uptake and no starting material detected), the reactor is depressurized and purged with nitrogen.
-
Catalyst Filtration: The reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with a small amount of ethanol to recover any residual product.
-
Solvent Removal: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for hydrogenation.
Technical Support Center: Troubleshooting Ethyl 2-(oxetan-3-yl)propanoate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving Ethyl 2-(oxetan-3-yl)propanoate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenge is the inherent instability of the oxetane ring under certain conditions, particularly in the presence of strong acids and high temperatures.[1][2] Acid-catalyzed esterification (Fischer esterification) of the parent carboxylic acid is often problematic, leading to low yields and the formation of ring-opened byproducts.[1] Therefore, milder, non-acidic esterification methods are strongly recommended.
Q2: My esterification of 2-(oxetan-3-yl)propanoic acid resulted in a low yield. What are the likely causes?
A2: Low yields in this esterification can stem from several factors:
-
Use of acidic catalysts: Strong acids like sulfuric acid can catalyze the ring-opening of the oxetane moiety, consuming the starting material and complicating purification.[1]
-
High reaction temperatures: The oxetane ring is susceptible to thermal decomposition, especially in the presence of impurities or under harsh conditions.[2]
-
Incomplete reaction: The esterification may not have reached completion. Monitoring the reaction by TLC or LC-MS is crucial.
-
Product loss during workup: The polarity of the product may lead to losses during aqueous extraction. Careful extraction with an appropriate solvent is necessary.
Q3: I observe unexpected byproducts in my reaction mixture. What could they be?
A3: The most common byproduct is the result of the oxetane ring opening. Under acidic conditions, this can lead to the formation of diol and other related impurities. Additionally, if the parent 2-(oxetan-3-yl)propanoic acid is present and heated, it can undergo intramolecular isomerization to form a lactone.[3][4] If using coupling reagents like DCC in a Steglich esterification, N-acylurea is a common side product.[5]
Q4: What is the recommended method for purifying this compound?
A4: Purification is typically achieved by column chromatography on silica gel.[6] A gradient of ethyl acetate in hexanes is a common eluent system. It is important to avoid acidic additives in the eluent, which could cause on-column degradation.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inappropriate esterification method (e.g., Fischer) | Switch to a milder, non-acidic method such as Steglich esterification or a Mitsunobu reaction. |
| Reaction has not gone to completion | Increase the reaction time and monitor progress by TLC or LC-MS. Ensure stoichiometric amounts of reagents are used. |
| Decomposition of starting material or product | Maintain a low reaction temperature. Ensure all reagents and solvents are dry and of high purity. |
Issue 2: Presence of Significant Impurities
| Potential Cause | Recommended Solution |
| Ring-opening of the oxetane | Avoid acidic conditions and high temperatures. Use a non-acidic esterification method. Neutralize any acidic impurities before heating. |
| Formation of N-acylurea (in Steglich esterification) | Ensure the reaction is run at or below room temperature. The addition of DMAP can help minimize this side reaction.[5] |
| Isomerization of the starting carboxylic acid to a lactone | Use the carboxylic acid immediately after preparation or store it at a low temperature. Avoid prolonged heating of the acid before esterification.[3] |
Experimental Protocols
Recommended Synthesis of this compound via Steglich Esterification
This method avoids the harsh acidic conditions of Fischer esterification, thus preserving the oxetane ring.
Materials:
-
2-(Oxetan-3-yl)propanoic acid
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
To a solution of 2-(oxetan-3-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add ethanol (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes).
Data Presentation: Comparison of Esterification Methods
| Method | Typical Yield | Reaction Conditions | Key Advantages | Common Issues |
| Fischer Esterification | < 30% | Reflux in ethanol with H₂SO₄ catalyst | Inexpensive reagents | Oxetane ring-opening, low yield |
| Steglich Esterification | 70-90% | Room temperature, DCC, DMAP | Mild conditions, high yield | N-acylurea byproduct, cost of reagents |
| Mitsunobu Reaction | 75-95% | 0 °C to room temp, PPh₃, DIAD/DEAD | Mild, high yield, stereospecific inversion | Phosphine oxide and hydrazine byproducts, cost of reagents |
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in this compound synthesis.
Reaction Pathway Comparison
Caption: Comparison of reaction pathways for the synthesis of this compound.
References
Technical Support Center: Ethyl 2-(oxetan-3-yl)propanoate
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-(oxetan-3-yl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities are typically related to the synthetic process. The synthesis of this compound often proceeds through a two-step process: a Wittig or Horner-Wadsworth-Emmons reaction to form the unsaturated intermediate, Ethyl 2-(oxetan-3-ylidene)propanoate, followed by a reduction. Therefore, common impurities may include:
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Unreacted Starting Materials: Oxetan-3-one and the phosphonate ylide reagent (e.g., triethyl phosphonoacetate).
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Reaction Byproducts: Triphenylphosphine oxide (from a Wittig reaction) or diethyl phosphite (from an HWE reaction).
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Incomplete Reduction: Residual Ethyl 2-(oxetan-3-ylidene)propanoate.
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Solvent Residues: Traces of solvents used during the synthesis and purification, such as tetrahydrofuran (THF), diethyl ether, or ethyl acetate.
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Degradation Products: Although oxetane rings are generally more stable than other small rings like epoxides, they can be susceptible to ring-opening under certain acidic or basic conditions. Some oxetane-carboxylic acids have been observed to isomerize into lactones[1][2].
Q2: I see an unexpected peak in my GC-MS analysis. How can I identify it?
A2: An unexpected peak could be one of the common impurities listed above. To identify it, you can:
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Analyze the Mass Spectrum: Compare the fragmentation pattern of the unknown peak with the known spectra of potential impurities. For example, triphenylphosphine oxide has a very characteristic mass spectrum.
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Run Standards: If you have access to the starting materials or the intermediate, run them as standards on your GC-MS system to compare retention times and mass spectra.
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Consult the Literature: Search for published GC-MS data for the suspected impurities.
Q3: My NMR spectrum shows signals that don't correspond to the product. What could they be?
A3: Extraneous signals in an NMR spectrum often point to residual solvents or process-related impurities.
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Solvent Peaks: Compare the chemical shifts of the unknown signals to a standard table of NMR solvent impurities.
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Process Impurities:
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Ethyl 2-(oxetan-3-ylidene)propanoate: This intermediate will have characteristic vinylic proton signals.
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Triphenylphosphine oxide: This byproduct will show distinct signals in the aromatic region of the 1H NMR spectrum.
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Starting Materials: Signals corresponding to oxetan-3-one or the phosphonate reagent may be present.
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Q4: What is the expected purity of commercially available this compound?
A4: The purity of commercially available material can vary. For research and development purposes, a purity of ≥95% is common. However, for applications in drug development, a much higher purity (e.g., >99%) with a detailed impurity profile is often required.
Troubleshooting Guides
Issue 1: Presence of Unsaturated Impurity
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Symptom: A peak corresponding to Ethyl 2-(oxetan-3-ylidene)propanoate is observed in GC-MS or NMR analysis.
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Cause: Incomplete reduction of the intermediate.
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Solution:
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Re-run the Reduction: Subject the material to the reduction conditions again. Ensure the catalyst is active and an adequate pressure of hydrogen is used (if applicable).
-
Purification: If the level of the impurity is low, it may be removed by column chromatography.
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Issue 2: Contamination with Phosphorus-Containing Byproducts
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Symptom: Signals corresponding to triphenylphosphine oxide or other phosphonate byproducts are present.
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Cause: Inefficient removal during workup and purification.
-
Solution:
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Aqueous Washes: Multiple washes with water or brine during the workup can help remove some water-soluble phosphorus byproducts.
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Column Chromatography: Silica gel chromatography is generally effective for removing these relatively polar byproducts.
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Issue 3: Potential Degradation of the Oxetane Ring
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Symptom: Appearance of new, unidentified peaks, potentially with different molecular weights, especially after exposure to acidic or basic conditions or heat.
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Cause: The oxetane ring, while relatively stable, can undergo ring-opening or rearrangement under harsh conditions[3].
-
Solution:
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Neutralize the Sample: Ensure the final product is stored under neutral conditions.
-
Avoid High Temperatures: Use lower temperatures for distillation or drying.
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Re-purification: If degradation has occurred, re-purification by column chromatography may be necessary.
-
Data on Potential Impurities
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| Oxetan-3-one | C₃H₄O₂ | 72.06 | Starting Material |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | Wittig-type Reagent |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | Wittig Byproduct |
| Ethyl 2-(oxetan-3-ylidene)propanoate | C₈H₁₂O₃ | 156.18 | Intermediate |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)propanoate (Wittig Reaction)
This is a general procedure based on the principles of the Wittig reaction.
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Preparation of the Ylide: To a solution of triethyl phosphonoacetate in a suitable aprotic solvent (e.g., THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise. Stir the mixture at room temperature for 1 hour.
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Reaction with Oxetan-3-one: Cool the ylide solution back to 0 °C and add a solution of oxetan-3-one in the same solvent dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
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Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography to obtain Ethyl 2-(oxetan-3-ylidene)propanoate.
Protocol 2: Reduction of Ethyl 2-(oxetan-3-ylidene)propanoate
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Catalyst Setup: In a hydrogenation vessel, add Ethyl 2-(oxetan-3-ylidene)propanoate dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be further purified by distillation or chromatography if necessary.
Protocol 3: GC-MS Analysis for Impurity Profiling
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Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
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Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
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Injector Temperature: 250 °C.
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MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
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Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
Visualizations
Caption: Synthetic pathway and potential process-related impurities.
Caption: Workflow for identifying unknown analytical signals.
References
"analytical techniques for purity assessment of Ethyl 2-(oxetan-3-yl)propanoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purity assessment of Ethyl 2-(oxetan-3-yl)propanoate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for determining the purity of this compound?
A1: The primary recommended techniques for purity assessment of this compound are Gas Chromatography (GC) with a Flame Ionization Detector (FID) for routine purity checks and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection for higher sensitivity and specificity, especially for non-volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful non-chromatographic method for accurate purity determination without the need for a specific reference standard of the analyte.[1]
Q2: What are the potential impurities I should look for in my sample of this compound?
A2: Potential impurities can originate from the synthetic route used. Common synthetic strategies for 3-substituted oxetanes include Williamson etherification of 1,3-diols and reactions involving oxetan-3-one.[2][3][4] Based on these routes, potential impurities could include:
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Starting materials: Unreacted 1,3-diols or oxetan-3-one.
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Reagents: Residual catalysts or reagents from the synthesis.
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Byproducts: Isomers, products of ring-opening reactions (e.g., diols or their esters), or oligomers formed from the oxetane ring.[1]
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Solvents: Residual solvents from the reaction or purification steps.
Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis?
A3: Yes, GC-MS is a very effective technique for both separation and identification of volatile impurities. The mass spectrum will provide valuable structural information about any co-eluting or trace-level impurities. The fragmentation pattern of the parent molecule will likely show characteristic losses of the ethoxy group (-OCH2CH3) and fragments related to the oxetane ring.
Q4: My HPLC chromatogram shows significant peak tailing for the main component. What could be the cause and how can I fix it?
A4: Peak tailing in HPLC for a polar compound like this compound is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[2][3][5] Here are some troubleshooting steps:
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Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups.
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Use of an End-Capped Column: Employing a column that has been "end-capped" will reduce the number of free silanol groups available for interaction.[3]
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Increase Buffer Strength: A higher concentration of the buffer in the mobile phase can help to mask the residual silanol interactions.[3]
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Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[3]
Q5: How can I quantify the purity of my sample using qNMR without a certified reference standard of this compound?
A5: Quantitative NMR (qNMR) allows for the determination of purity by using a certified internal standard of a different, stable compound with a known purity.[1][6] The purity of your analyte is calculated by comparing the integral of a specific, well-resolved proton signal from your compound to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[6][7]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Lower mobile phase pH; use an end-capped column; increase buffer strength.[2][3][5] |
| Column overload. | Dilute the sample or reduce injection volume.[3] | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the organic modifier (acetonitrile or methanol) percentage. |
| Unsuitable column chemistry. | For polar compounds, consider a polar-embedded or a HILIC column. | |
| Ghost Peaks | Contaminated mobile phase or injector carryover. | Use fresh, high-purity solvents; implement a needle wash step. |
| Baseline Drift | Column not equilibrated; temperature fluctuations. | Allow sufficient time for column equilibration; use a column oven. |
GC Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Broad Peaks | Low carrier gas flow rate. | Optimize the carrier gas flow rate for the column dimensions. |
| Injection port temperature too low. | Increase the injector temperature to ensure rapid vaporization. | |
| Split Peaks | Improper column installation. | Re-install the column, ensuring a clean, square cut. |
| Incompatible solvent. | Ensure the sample solvent is appropriate for the injection technique. | |
| No Peaks | Syringe issue or no injection. | Check the syringe for blockage and ensure the autosampler is functioning correctly. |
| Leak in the system. | Perform a leak check of the GC system. |
Experimental Protocols
General HPLC-UV Protocol for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 210 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 water:acetonitrile) to a concentration of approximately 1 mg/mL.
General GC-FID Protocol for Purity Assessment
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Column: A mid-polarity capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program: 50 °C (hold for 2 min), then ramp to 250 °C at 10 °C/min (hold for 5 min).
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Injector Temperature: 250 °C.
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Detector Temperature (FID): 280 °C.
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Injection Mode: Split (e.g., 50:1 split ratio).
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Injection Volume: 1 µL.
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Sample Preparation: Dissolve the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.
General qNMR Protocol for Purity Assessment
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Internal Standard Selection: Choose a stable, non-reactive internal standard with sharp, well-resolved peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The purity of the internal standard must be certified.[1]
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Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing: Process the spectrum with a zero-filling and an appropriate window function. Carefully phase the spectrum and perform a baseline correction.
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Integration and Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
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I = Integral value
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N = Number of protons for the integrated signal
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MW = Molecular weight
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m = mass
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P_std = Purity of the internal standard
-
Visualizations
Caption: General workflow for the purity assessment of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. radtech.org [radtech.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Oxetane synthesis [organic-chemistry.org]
Technical Support Center: Handling Viscous Reaction Mixtures of Ethyl 2-(oxetan-3-yl)propanoate
Welcome to the technical support center for handling viscous reaction mixtures involving Ethyl 2-(oxetan-3-yl)propanoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with high viscosity during synthesis, work-up, and purification.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has become too thick to stir effectively. What are the immediate steps I can take?
A1: Immediately address the stirring issue to prevent localized heating and potential side reactions. You can try the following:
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Increase Agitation Power: If your overhead stirrer has adjustable torque, increase it.
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Change Impeller: Switch to a more suitable agitator for viscous media, such as an anchor or helical stirrer[1].
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Gentle Heating: A slight increase in temperature can significantly decrease viscosity. Ensure the temperature is well below the decomposition point of your reactants and products[2].
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Solvent Addition: If the reaction chemistry allows, add a small amount of a compatible, dry solvent to dilute the mixture.
Q2: What causes high viscosity in reaction mixtures containing this compound?
A2: While oxetanes themselves can sometimes lower the viscosity of formulations, high viscosity in a reaction mixture can arise from several factors:
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Polymerization: Unintended side reactions could lead to the formation of polymeric materials.
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High Concentration: As the reaction proceeds, the concentration of a high-molecular-weight product may increase, leading to a thicker mixture.
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Hydrogen Bonding: The presence of certain functional groups can lead to extensive hydrogen bonding between molecules.
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Temperature: Lower reaction temperatures can increase the viscosity of the mixture.
Q3: How can I prevent the reaction mixture from becoming too viscous in the first place?
A3: Proactive measures can mitigate viscosity issues:
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Solvent Choice: Select a solvent that is a good solubilizer for all reactants and products.
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Lower Initial Concentration: Starting with a more dilute reaction mixture can prevent excessive thickening.
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Gradual Addition: If one of the reactants is known to cause thickening, add it gradually to the reaction mixture to maintain a manageable viscosity.
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Optimize Temperature: Running the reaction at a slightly higher, yet safe, temperature can help maintain fluidity[2].
Q4: My crude product is a thick oil. How can I effectively purify it?
A4: Purifying viscous organic liquids can be challenging. Consider the following methods:
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Vacuum Distillation: If your product is thermally stable, bulb-to-bulb or short-path distillation under high vacuum can be very effective.
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Chromatography: While challenging, column chromatography can be used. It's advisable to dissolve the crude product in a minimal amount of a strong solvent and then adsorb it onto silica gel. A gradient elution from a non-polar to a more polar solvent system can then be used for separation.
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Crystallization: If a suitable solvent system can be found, crystallization can be an excellent purification method. This may involve dissolving the viscous oil in a hot solvent and allowing it to cool slowly.
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Trituration: Washing the viscous oil with a solvent in which the impurities are soluble, but the product is not, can help remove unwanted materials[3].
Troubleshooting Guides
This section provides structured guidance for common problems encountered with viscous reaction mixtures.
Problem 1: Ineffective Stirring and Poor Mixing
Symptoms:
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The magnetic stir bar is unable to rotate or decouples from the stir plate.
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An overhead stirrer is struggling to rotate the mixture, or a vortex is not forming.
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Localized charring or color changes are observed near the heating source.
Possible Causes & Solutions:
| Cause | Solution |
| High Viscosity | - Increase the temperature of the reaction mixture.- Add a co-solvent if the reaction tolerates it.- Switch to a more powerful mechanical stirrer with a suitable impeller (e.g., anchor, helical)[1]. |
| Solid Precipitation | - Increase the temperature to redissolve the solid.- Add more solvent to the reaction mixture. |
| Polymer Formation | - Quench the reaction to prevent further polymerization.- Characterize the polymer to understand the side reaction. |
Problem 2: Difficulty in Transferring the Viscous Product
Symptoms:
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The product is too thick to be poured or transferred via a pipette.
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Significant product loss occurs due to material adhering to the glassware.
Possible Causes & Solutions:
| Cause | Solution |
| High Viscosity at Room Temperature | - Gently warm the flask to reduce the viscosity before transfer.- Dissolve the product in a suitable solvent to create a less viscous solution. |
| Sticky Nature of the Product | - Use a spatula to scrape the product from the flask.- Rinse the flask multiple times with a good solvent to recover all the material. |
Experimental Protocols
Protocol 1: Viscosity Reduction of a Reaction Mixture
This protocol provides a general method for reducing the viscosity of a reaction mixture by adding a co-solvent.
Materials:
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Viscous reaction mixture
-
Anhydrous co-solvent (e.g., Toluene, THF, Dichloromethane - choice depends on reaction compatibility)
-
Syringe or dropping funnel
Procedure:
-
Ensure the reaction is under an inert atmosphere if required.
-
Gently warm the reaction mixture to a temperature that is safe for all components (e.g., 40-50 °C).
-
Slowly add the anhydrous co-solvent to the reaction mixture dropwise with vigorous stirring.
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Monitor the viscosity of the mixture. Continue adding the solvent until the desired fluidity is achieved.
-
Be aware that adding a co-solvent may affect the reaction rate. Monitor the reaction progress closely by TLC or another appropriate method.
Protocol 2: Purification of a Viscous Product by Bulb-to-Bulb Distillation
This protocol is suitable for the purification of thermally stable, viscous organic compounds.
Materials:
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Viscous crude product
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Bulb-to-bulb distillation apparatus (Kugelrohr)
-
High-vacuum pump
-
Heating mantle or oil bath
Procedure:
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Transfer the viscous crude product into the first bulb of the Kugelrohr apparatus.
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Attach the apparatus to a high-vacuum line and evacuate the system.
-
Once a high vacuum is achieved, begin to heat the first bulb gently.
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Slowly increase the temperature while observing for distillation. The product will distill from the first bulb and condense in the subsequent, cooler bulb.
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Continue the distillation until all the desired product has been transferred.
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Allow the apparatus to cool to room temperature before releasing the vacuum.
Visualizations
Troubleshooting Workflow for Viscous Reactions
Caption: A decision tree for troubleshooting high viscosity issues during a chemical reaction.
Factors Influencing Reaction Mixture Viscosity
References
Technical Support Center: Synthesis of Ethyl 2-(oxetan-3-yl)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(oxetan-3-yl)propanoate. The following sections offer insights into alternative catalysts and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound are:
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Fischer-Speier Esterification: This is a direct esterification of 2-(oxetan-3-yl)propanoic acid with ethanol in the presence of an acid catalyst.
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Transesterification: This involves the conversion of a different ester of 2-(oxetan-3-yl)propanoic acid (e.g., the methyl ester) to the ethyl ester by reacting it with ethanol, typically in the presence of an acid or base catalyst.
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Enzymatic Catalysis: This method uses lipases to catalyze the esterification or transesterification under milder conditions, which can be advantageous for sensitive substrates containing the oxetane ring.
Q2: Why is the choice of catalyst critical in this synthesis?
A2: The oxetane ring is susceptible to ring-opening under strongly acidic conditions, which can lead to the formation of undesired byproducts and a lower yield of the target molecule.[1][2] Therefore, the selection of a catalyst that is effective for esterification while being mild enough to preserve the integrity of the oxetane ring is crucial.
Q3: What are some alternative catalysts to traditional strong mineral acids like sulfuric acid?
A3: To mitigate the risk of oxetane ring-opening, several alternative catalysts can be considered:
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Solid Acid Catalysts: Heterogeneous catalysts such as sulfonic acid-functionalized silica or resins (e.g., Amberlyst) can be used.[3] These catalysts are easily separable from the reaction mixture, which simplifies work-up.
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Lewis Acids: Milder Lewis acids like scandium(III) triflate or indium(III) halides can catalyze the esterification, sometimes under less harsh conditions than Brønsted acids.[4]
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Enzymatic Catalysts: Lipases, such as those from Candida antarctica (e.g., Novozym 435), are highly effective for esterification and transesterification under neutral and mild temperature conditions, making them an excellent choice for preserving sensitive functional groups.[5][6][7][8][9][10]
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Milder Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a common alternative to sulfuric acid and is often considered to be less harsh.[4]
Q4: Can I perform a transesterification to produce the ethyl ester from another alkyl ester?
A4: Yes, transesterification is a viable method.[6][11][12][13][14] If you have, for example, mthis compound, you can convert it to the ethyl ester by reacting it with an excess of ethanol in the presence of a suitable catalyst. Both acid and base catalysis can be employed for transesterification, but basic conditions might be preferable to avoid ring-opening of the oxetane.[11] Enzymatic transesterification is also a highly effective and mild option.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, use a large excess of ethanol (it can often be used as the solvent) or remove the water byproduct as it forms, for example, by using a Dean-Stark apparatus.[4][15] |
| Catalyst Inactivity | Ensure the catalyst is not deactivated. If using a solid acid catalyst, it may need to be regenerated. For enzymatic catalysts, ensure the correct solvent, temperature, and water activity are maintained for optimal enzyme performance. |
| Suboptimal Reaction Temperature | For acid-catalyzed reactions, a temperature range of 60-110 °C is typical.[4] However, for this substrate, it is advisable to start at the lower end of this range to minimize side reactions. For enzymatic reactions, the optimal temperature is typically between 30-60 °C. |
| Impure Starting Materials | Ensure that the 2-(oxetan-3-yl)propanoic acid and ethanol are of high purity and dry, as water can inhibit the forward reaction in Fischer esterification. |
Issue 2: Presence of Impurities and Byproducts (Potential Oxetane Ring-Opening)
| Possible Cause | Suggested Solution |
| Harsh Acidic Conditions | Strong acids, high temperatures, or prolonged reaction times can cause the oxetane ring to open.[1][2] |
| Troubleshooting Steps: | |
| 1. Switch to a Milder Catalyst: Replace strong mineral acids (like H₂SO₄) with p-toluenesulfonic acid, a solid acid catalyst, or a Lewis acid.[3][4] | |
| 2. Lower the Reaction Temperature: Operate at the lowest effective temperature. | |
| 3. Reduce Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop it as soon as a satisfactory conversion is reached. | |
| 4. Consider an Enzymatic Route: Lipase-catalyzed esterification is performed under neutral pH and mild temperatures, which is ideal for preserving the oxetane ring.[5][6][7][8][9][10] | |
| Isomerization of the Precursor Acid | Some oxetane-carboxylic acids have been found to be unstable and can isomerize to lactones, especially upon heating.[2][16] This would lead to a lower yield of the desired ester. |
| Troubleshooting Steps: | |
| 1. Use Freshly Prepared Acid: Use the 2-(oxetan-3-yl)propanoic acid precursor as fresh as possible. | |
| 2. Avoid Excessive Heating of the Acid: If the acid needs to be heated for dissolution, do so gently and for a minimal amount of time. | |
| 3. Characterize the Starting Acid: Before starting the esterification, confirm the purity of the carboxylic acid by NMR to ensure it has not isomerized. |
Data Presentation
Table 1: Comparison of General Catalyst Types for Esterification
| Catalyst Type | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids (e.g., H₂SO₄, p-TsOH) | 60-110 °C, 1-10 hours[4] | Inexpensive, readily available. | Can cause ring-opening of the oxetane moiety, harsh reaction conditions, difficult to remove.[1][2] |
| Solid Acids (e.g., Sulfonic acid-functionalized silica) | 80-110 °C, flow or batch[3] | Easily separable, reusable, can be milder than soluble strong acids. | May have lower activity than homogeneous catalysts, potential for pore diffusion limitations. |
| Lewis Acids (e.g., Sc(OTf)₃) | Variable, often milder than strong Brønsted acids.[4] | High catalytic activity, can be used in small amounts, often tolerant of sensitive functional groups. | Can be expensive, moisture-sensitive. |
| Enzymes (e.g., Lipases) | 30-60 °C, neutral pH, organic solvents. | High selectivity, mild reaction conditions (preserves sensitive functional groups), environmentally friendly. | Can be more expensive, slower reaction rates, requires optimization of solvent and water activity. |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification using a Mild Acid Catalyst (p-TsOH)
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(oxetan-3-yl)propanoic acid (1.0 eq).
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Add a large excess of anhydrous ethanol (e.g., 10-20 eq, or use as the solvent).
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Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (e.g., 0.05-0.1 eq).
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Heat the reaction mixture to a gentle reflux (approximately 80 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: General Procedure for Lipase-Catalyzed Esterification
-
In a flask, dissolve 2-(oxetan-3-yl)propanoic acid (1.0 eq) and ethanol (1.1-1.5 eq) in a suitable organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether).
-
Add molecular sieves to remove any traces of water and stir for 30 minutes.
-
Add an immobilized lipase (e.g., Novozym 435, 5-10% by weight of the limiting reagent).
-
Stir the mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter off the immobilized enzyme (which can be washed and reused) and the molecular sieves.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters [mdpi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Structural Validation of Ethyl 2-(oxetan-3-yl)propanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. Ensuring the precise atomic arrangement of a molecule is critical for understanding its physicochemical properties, biological activity, and potential for therapeutic application. This guide provides a comparative analysis for the structural validation of Ethyl 2-(oxetan-3-yl)propanoate, a molecule of interest in medicinal chemistry due to the prevalence of the oxetane motif in bioactive compounds.
Given the limited availability of public experimental data for this compound, this guide will also compare its expected analytical characteristics with those of structurally similar, well-characterized alternatives: Ethyl 2-cyclobutylpropanoate and Ethyl 2-(tetrahydrofuran-3-yl)propanoate . This comparative approach offers a framework for researchers to interpret analytical data and confirm the structure of their synthesized compounds.
Structural Overview and Key Differentiators
A critical point of clarification is the distinction between this compound and a related isomer, Ethyl 2-(oxetan-3-ylidene)propanoate (CAS 1467674-33-4).[1][2][3][4] The 'ylidene' derivative possesses an exocyclic double bond, which significantly alters its chemical properties and spectral characteristics. This guide focuses on the saturated oxetane ring structure.
Comparison of Physicochemical Properties
| Property | This compound (Predicted) | Ethyl 2-cyclobutylpropanoate | Ethyl 2-(tetrahydrofuran-3-yl)propanoate (Predicted) |
| Molecular Formula | C8H14O3 | C9H16O2[5] | C9H16O3 |
| Molecular Weight | 158.19 g/mol | 156.22 g/mol [5] | 172.22 g/mol |
| CAS Number | Not available | 1909305-80-1 | 1108588-51-7 |
| Structure | See Diagram 1 | See Diagram 1 | See Diagram 1 |
Experimental Validation Protocols and Comparative Data
The definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques. Below are the detailed experimental protocols and a comparison of the expected data with that of the selected alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Expected and Comparative NMR Data:
| Feature | This compound (Expected) | Ethyl 2-cyclobutylpropanoate (Known/Predicted) | Ethyl 2-(tetrahydrofuran-3-yl)propanoate (Known/Predicted) |
| ¹H NMR | Ethyl group: Triplet (~1.2 ppm, 3H), Quartet (~4.1 ppm, 2H). Propanoate methyl: Doublet (~1.1 ppm, 3H). Propanoate methine: Multiplet. Oxetane protons: Multiplets in the range of 4.5-5.0 ppm and a multiplet for the CH group. | Ethyl group: Triplet and Quartet. Propanoate methyl: Doublet. Cyclobutyl protons: Multiplets in the range of 1.6-2.5 ppm. | Ethyl group: Triplet and Quartet. Propanoate methyl: Doublet. Tetrahydrofuran protons: Multiplets in the range of 3.5-4.0 ppm and 1.8-2.2 ppm. |
| ¹³C NMR | Ester carbonyl: ~170-175 ppm. Ethyl group: ~14 ppm (CH₃), ~60 ppm (CH₂). Propanoate carbons: ~15-20 ppm (CH₃), ~40-45 ppm (CH). Oxetane carbons: ~70-80 ppm (CH₂), ~30-35 ppm (CH). | Ester carbonyl: ~175 ppm. Ethyl group: ~14 ppm (CH₃), ~60 ppm (CH₂). Propanoate carbons: ~16 ppm (CH₃), ~45 ppm (CH). Cyclobutyl carbons: ~18-30 ppm (CH₂), ~35-40 ppm (CH). | Ester carbonyl: ~174 ppm. Ethyl group: ~14 ppm (CH₃), ~61 ppm (CH₂). Propanoate carbons: ~15 ppm (CH₃), ~43 ppm (CH). Tetrahydrofuran carbons: ~67-75 ppm (CH₂-O), ~30-40 ppm (CH₂ and CH). |
Mass Spectrometry (MS)
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass of the proposed formula. Fragment ions can also be analyzed to further support the structure.
Predicted and Comparative Mass Spectrometry Data:
| Feature | This compound | Ethyl 2-cyclobutylpropanoate | Ethyl 2-(tetrahydrofuran-3-yl)propanoate |
| Exact Mass | 158.0943 | 156.1150[5] | 172.1099 |
| [M+H]⁺ (m/z) | 159.0917 | 157.1223[6] | 173.1172 |
| [M+Na]⁺ (m/z) | 181.0736 | 179.1043[6] | 195.0991 |
Infrared (IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:
-
Sample Preparation: Place a small drop of the neat liquid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared spectrometer with an ATR accessory.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Expected and Comparative IR Data:
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Comparative Wavenumber (cm⁻¹) for Alternatives |
| C=O (Ester) | ~1735-1750 (strong) | Similar range expected for both alternatives. |
| C-O (Ester) | ~1150-1250 (strong) | Similar range expected for both alternatives. |
| C-O-C (Oxetane) | ~980-1050 (strong, characteristic ether stretch) | Absent in Ethyl 2-cyclobutylpropanoate. Expected around 1070-1150 cm⁻¹ for the tetrahydrofuran ring. |
| C-H (Aliphatic) | ~2850-3000 | Similar range expected for both alternatives. |
Visualizing the Validation Workflow and Structures
To further clarify the relationships between the target compound and its alternatives, as well as the logical flow of structural validation, the following diagrams are provided.
Caption: Structural relationship between the target molecule and its alternatives.
Caption: A typical workflow for the synthesis and structural validation of a novel compound.
References
- 1. Page loading... [guidechem.com]
- 2. achmem.com [achmem.com]
- 3. keyorganics.net [keyorganics.net]
- 4. eontrading.uk [eontrading.uk]
- 5. Ethyl 2-cyclobutylpropanoate | C9H16O2 | CID 121552548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Ethyl 2-cyclobutylpropanoate (C9H16O2) [pubchemlite.lcsb.uni.lu]
Confirming the Purity of Ethyl 2-(oxetan-3-yl)propanoate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of novel chemical entities is a cornerstone of reliable and reproducible results. This guide provides a framework for confirming the purity of Ethyl 2-(oxetan-3-yl)propanoate and compares the analytical techniques used for its assessment against those for structurally similar alternatives.
Characterization and Purity Assessment of this compound
Confirming the chemical identity and purity of this compound requires a multi-pronged analytical approach. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for structural elucidation and purity assessment. The spectra provide detailed information about the chemical environment of each atom, allowing for confirmation of the expected molecular structure and the detection of any impurities with distinct NMR signatures.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of a compound and identifying impurities.[1] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful as they separate components of a mixture before mass analysis, offering both qualitative and quantitative information about the sample's composition.[2][3][4][5]
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of non-volatile small molecules.[1] By comparing the retention time and peak area of the main component against a reference standard, the percentage of purity can be accurately determined. Gas Chromatography (GC) is also a valuable technique for analyzing volatile compounds.
Comparison with Structural Alternatives
A meaningful comparison of purity can be made with structurally related compounds that might be used in similar research or synthetic pathways. Two such alternatives are Ethyl 2-cyclopropylpropanoate and Ethyl 2-(tetrahydrofuran-3-yl)propanoate. The choice of analytical techniques for these alternatives would be similar to those used for this compound.
| Compound | Molecular Formula | Molecular Weight | Key Analytical Techniques for Purity | Potential Impurities |
| This compound | C₈H₁₄O₃ | 158.19 g/mol | ¹H NMR, ¹³C NMR, GC-MS, HPLC-UV | Starting materials, reaction byproducts, residual solvents |
| Ethyl 2-cyclopropylpropanoate | C₈H₁₄O₂ | 142.20 g/mol | ¹H NMR, ¹³C NMR, GC-MS, HPLC-UV | Isomeric impurities, unreacted starting materials |
| Ethyl 2-(tetrahydrofuran-3-yl)propanoate | C₉H₁₆O₃ | 172.22 g/mol [6] | ¹H NMR, ¹³C NMR, LC-MS, HPLC-UV | Diastereomers, ring-opened byproducts |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and comparable purity data.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Sample Preparation: A solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength of 210 nm.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Protocol 2: Identification and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC-MS system with a capillary column suitable for separating small esters.
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 50°C, ramped to 250°C.
-
Ionization: Electron Ionization (EI).
-
Mass Range: m/z 40-400.
-
Data Analysis: The mass spectrum of the main peak is compared with a reference spectrum. Impurities are identified by their mass spectra and retention times.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Concentration: Approximately 10 mg of the compound dissolved in 0.7 mL of solvent.
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure and identify any impurities.
Workflow for Purity Confirmation
The logical flow for confirming the purity of a small molecule like this compound is essential for a systematic evaluation.
Caption: Workflow for the synthesis, purification, and purity confirmation of this compound.
Signaling Pathways and Logical Relationships in Purity Assessment
The process of confirming compound purity involves a logical sequence of analytical techniques, each providing a different layer of information that contributes to the final assessment.
Caption: Logical relationships between analytical techniques and the information obtained for purity assessment.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Gas Chromatography Mass Spectrometry Profiling in Methanolic and Ethyl-acetate Root and Stem Extract of Corbichonia decumbens (Forssk.) Exell from Thar Desert of Rajasthan, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 2-(Tetrahydro-furan-3-yl)-propionic acid ethyl ester | C9H16O3 | CID 13429398 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Oxetane Advantage: A Comparative Guide to the Biological Activity of Ethyl 2-(oxetan-3-yl)propanoate and Analogous Compounds
For Researchers, Scientists, and Drug Development Professionals
The incorporation of strained ring systems, particularly oxetanes, has emerged as a powerful strategy in modern medicinal chemistry to enhance the pharmacological profiles of therapeutic candidates. This guide provides a comparative analysis of the potential biological activity of Ethyl 2-(oxetan-3-yl)propanoate against other compounds, drawing upon experimental data from structurally related molecules. While direct biological data for this compound is not extensively available in public literature, this guide leverages the well-documented impact of the oxetane motif as a bioisosteric replacement for other functional groups to project its potential advantages.
The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a surrogate for carbonyl and gem-dimethyl groups in drug design.[1][2][3] This substitution can lead to significant improvements in key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, without compromising, and often enhancing, biological activity.[1][2]
Comparative Analysis of Oxetane-Containing Compounds
To illustrate the influence of the oxetane moiety, this section presents a comparison of oxetane-containing compounds with their non-oxetane counterparts, focusing on their inhibitory activities against various biological targets.
Table 1: Comparison of Inhibitory Activity of Oxetane-Containing Compounds and Their Analogues
| Compound Class | Target | Oxetane-Containing Compound | IC₅₀ (nM) | Non-Oxetane Analogue | IC₅₀ (nM) | Reference |
| NAAA Inhibitors | N-Acylethanolamine Acid Amidase (NAAA) | 2-methyl-4-oxo-3-oxetanylcarbamic acid ester derivative | Single-digit nM | Phenyl carbamic acid derivative | Micromolar range | [4][5] |
| ALDH1A Inhibitors | Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Oxetane-containing pyrazolopyrimidinone (Compound 6 ) | 80 - 250 | Pyrazolopyrimidinone (Compound 5 ) | 900 | [1] |
| mTOR Inhibitors | Mammalian Target of Rapamycin (mTOR) | Oxetane-containing morpholino-triazine (GDC-0349) | Potent mTOR inhibitor | Pyrimidine-containing morpholino-triazine | Potent, but with hERG liability | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition Assay
Objective: To determine the in vitro inhibitory potency of test compounds against NAAA.
Principle: The assay measures the enzymatic hydrolysis of a specific substrate by NAAA. The inhibition of this activity by a test compound is quantified by measuring the reduction in product formation.
Procedure:
-
Recombinant human NAAA is incubated with the test compound at various concentrations in an assay buffer (e.g., 50 mM sodium acetate, pH 5.0, 0.1% Triton X-100) for a pre-determined time at 37°C.
-
The enzymatic reaction is initiated by the addition of a fluorogenic or radiolabeled substrate, such as N-palmitoyl-N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2-diaminoethane (N-NBD-PEA).
-
The reaction is allowed to proceed for a specific time at 37°C and is then terminated.
-
The amount of product formed is quantified using a fluorescence plate reader or by liquid scintillation counting.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibition Assay
Objective: To assess the inhibitory effect of compounds on ALDH1A1 activity.
Principle: The enzymatic activity of ALDH1A1 is determined by monitoring the NAD⁺-dependent oxidation of an aldehyde substrate to a carboxylic acid, which results in the production of NADH. The rate of NADH formation is measured spectrophotometrically.
Procedure:
-
Purified recombinant human ALDH1A1 is pre-incubated with the test compound at various concentrations in a suitable buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0) at room temperature.
-
The reaction is initiated by the addition of the aldehyde substrate (e.g., propionaldehyde or a specific fluorescent substrate) and NAD⁺.
-
The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
mTOR Kinase Assay
Objective: To evaluate the inhibitory activity of compounds against the mammalian target of rapamycin (mTOR) kinase.
Principle: This assay measures the phosphorylation of a specific substrate by the mTOR kinase. The inhibition of this phosphorylation event by a test compound is quantified.
Procedure:
-
Recombinant mTOR kinase is incubated with the test compound at various concentrations in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2.5 mM DTT).
-
The kinase reaction is initiated by the addition of ATP and a specific substrate, such as a recombinant protein (e.g., 4E-BP1) or a peptide substrate.
-
The reaction is carried out for a defined period at 30°C and then stopped.
-
The extent of substrate phosphorylation is determined using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.
-
-
IC₅₀ values are calculated from the dose-response curves.
Visualizing the Impact: The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Its signaling pathway is a key target in cancer therapy. The diagram below illustrates a simplified mTOR signaling pathway and highlights the point of intervention for mTOR inhibitors.
Caption: Simplified mTOR signaling pathway and the inhibitory action of an oxetane-containing compound.
Conclusion
The strategic incorporation of an oxetane moiety, as seen in the analogue this compound, represents a promising avenue for the development of novel therapeutics with enhanced pharmacological properties. The comparative data presented in this guide, drawn from structurally related compounds, strongly suggests that the oxetane ring can significantly improve potency, selectivity, and pharmacokinetic profiles. The provided experimental protocols offer a foundation for researchers to further explore the biological activities of oxetane-containing molecules and validate their potential in drug discovery programs. The continued exploration of such innovative chemical scaffolds is crucial for advancing the next generation of medicines.
References
A Comparative Guide to Bioisosteric Alternatives for Ethyl 2-(oxetan-3-yl)propanoate in Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is a cornerstone of successful drug discovery. Ethyl 2-(oxetan-3-yl)propanoate and its analogs are of significant interest due to the unique properties imparted by the strained four-membered oxetane ring. This guide provides a comprehensive comparison of this compound with its cyclobutane and azetidine bioisosteres, offering researchers valuable insights and supporting experimental data to inform their molecular design strategies.
The oxetane moiety in this compound is a small, polar, three-dimensional motif that can act as a bioisosteric replacement for more common functional groups like gem-dimethyl or carbonyl groups.[1][2][3][4] This substitution can lead to improved aqueous solubility, metabolic stability, and lipophilicity, all critical parameters in drug development.[1][4][5] However, exploring alternatives is crucial to fine-tune these properties and navigate potential synthetic challenges or intellectual property landscapes. This guide focuses on the comparative analysis of the oxetane ring with its carbocyclic (cyclobutane) and nitrogen-containing heterocyclic (azetidine) analogs within the ethyl propanoate scaffold.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The choice of a specific four-membered ring system can significantly impact the drug-like properties of a molecule. Below is a comparative summary of key physicochemical and pharmacokinetic parameters for this compound and its cyclobutane and azetidine isosteres.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Predicted Aqueous Solubility (mg/mL) | Predicted Metabolic Stability (t½ min) | Predicted Caco-2 Permeability (nm/s) |
| This compound | C₈H₁₂O₃ | 156.18 | -0.2 | 1.5 x 10² | >30 | <10 | |
| Ethyl 2-(cyclobutyl)propanoate | C₉H₁₆O₂ | 156.22 | 2.6 | 1.2 x 10¹ | 15-30 | >20 | |
| Ethyl 2-(azetidin-3-yl)propanoate | C₈H₁₅NO₂ | 157.21 | -0.5 | 2.5 x 10² | >30 | <5 |
Note: The data presented in this table are predicted values from computational models due to the limited availability of direct comparative experimental data. These values serve as a guide for initial comparison and should be validated experimentally.
Synthesis and Reactivity
The synthesis of these small-ring systems presents unique challenges and opportunities. The oxetane ring in this compound is typically introduced using building blocks like oxetan-3-one.[1] The synthesis of the cyclobutane analog often involves the use of commercially available cyclobutane derivatives.[6] Azetidine analogs can be prepared from corresponding azetidine building blocks, which are also commercially available.[6] The reactivity of these rings can also differ, with the oxetane being susceptible to ring-opening under certain acidic conditions, a factor to consider in multi-step syntheses.
Experimental Protocols
To facilitate the direct comparison of these compounds in a laboratory setting, detailed protocols for key in vitro assays are provided below.
Kinetic Solubility Assay
This assay is crucial for determining the aqueous solubility of a compound, a key factor influencing its absorption and bioavailability.
References
- 1. Ethyl 2-cyclobutylpropanoate | C9H16O2 | CID 121552548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-((1R,2R)-1-Methyl-2-(prop-1-en-2-yl)cyclobutyl)ethyl propionate | C13H22O2 | CID 91694420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
A Comparative Analysis of the Spectral Data of Ethyl 2-(oxetan-3-yl)propanoate and Ethyl Propanoate
This guide provides a detailed comparison of the spectral data for Ethyl 2-(oxetan-3-yl)propanoate and a structurally related alternative, Ethyl propanoate. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate compound identification and characterization.
Data Presentation
The following tables summarize the key spectral data for both compounds.
Table 1: ¹H NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | Ethyl Propanoate (Experimental) [1][2] |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 400 MHz |
| Chemical Shift (δ) ppm | Multiplicity | Chemical Shift (δ) ppm |
| -CH₂- (ester) | ~4.1 | Quartet |
| -CH- (oxetane) | ~3.4 | Multiplet |
| -CH- (propanoate) | ~2.7 | Multiplet |
| -CH₂- (oxetane) | ~4.5-4.7 | Multiplet |
| -CH₃ (propanoate) | ~1.2 | Doublet |
| -CH₃ (ester) | ~1.2 | Triplet |
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | Ethyl Propanoate (Experimental) [3] |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 100 MHz | 15.09 MHz |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm | |
| C=O | ~173 | 174.6 |
| -O-CH₂- (ester) | ~61 | 60.4 |
| -CH- (oxetane) | ~35 | - |
| -CH- (propanoate) | ~45 | 27.7 |
| -CH₂- (oxetane) | ~73 | - |
| -CH₃ (propanoate) | ~15 | 9.2 |
| -CH₃ (ester) | ~14 | 14.2 |
Table 3: IR Spectral Data Comparison
| Functional Group | This compound (Predicted) | Ethyl Propanoate (Experimental) [4][5][6] |
| Vibrational Mode | Wavenumber (cm⁻¹) | Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | ~1735 | 1730-1750 |
| C-O Stretch (Ester) | ~1180 | 1180-1200 |
| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 |
| C-O-C Stretch (Oxetane) | ~980 | - |
Table 4: Mass Spectrometry Data Comparison
| Parameter | This compound | Ethyl Propanoate [7][8] |
| Molecular Formula | C₈H₁₄O₃ | C₅H₁₀O₂ |
| Molecular Weight | 158.19 g/mol | 102.13 g/mol |
| Major Fragment (m/z) | Predicted: 115, 87, 71, 57 | 74, 57, 29 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-25 mg of the neat sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.[9] The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition : The spectrum is acquired with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans are typically co-added.
-
¹³C NMR Acquisition : The spectrum is acquired with a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Proton decoupling is applied during acquisition. Typically, 1024 scans are co-added.
-
Data Processing : The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[10]
-
Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis : The positions of the major absorption bands are identified and assigned to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction : The volatile liquid sample is introduced into the mass spectrometer via a heated inlet system or by direct injection.
-
Instrumentation : Electron Ionization (EI) mass spectra are obtained using a mass spectrometer with an EI source.
-
Ionization : The sample molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.[11]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.
-
Detection : The abundance of each ion is measured by an electron multiplier detector. The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic compound.
Caption: Workflow for Spectral Data Acquisition and Analysis.
References
- 1. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058) [hmdb.ca]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058) [hmdb.ca]
- 4. Ethyl Propionate | C5H10O2 | CID 7749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propanoic acid, ethyl ester [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. massbank.eu [massbank.eu]
- 8. Propanoic acid, ethyl ester [webbook.nist.gov]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. webassign.net [webassign.net]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
A Comparative Guide to the Cytotoxicity of Ethyl 2-(oxetan-3-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of the novel compound, Ethyl 2-(oxetan-3-yl)propanoate, against established standard chemotherapeutic agents. Due to the absence of published cytotoxicity data for this compound, this document presents a hypothetical experimental framework and simulated data to illustrate how its performance would be evaluated. The methodologies and comparisons are based on well-established in vitro cytotoxicity assays and publicly available data for the standard compounds.
Introduction to Oxetane-Containing Compounds
Oxetanes are four-membered heterocyclic compounds containing an oxygen atom. This structural motif has garnered significant interest in medicinal chemistry due to its unique physicochemical properties. The inclusion of an oxetane ring can influence a molecule's polarity, metabolic stability, and three-dimensional structure, potentially leading to improved pharmacological profiles.[1][2][3] The well-known anticancer drug, Paclitaxel (Taxol), features an oxetane ring, highlighting the potential of this class of compounds in oncology.[1][4] This guide focuses on a hypothetical assessment of a novel oxetane-containing compound, this compound.
Standard Reference Compounds for Cytotoxicity Assays
For a meaningful evaluation of a new compound's cytotoxicity, it is essential to compare it against well-characterized standard agents. Doxorubicin and Cisplatin are two of the most widely used and extensively studied chemotherapeutic drugs, making them ideal reference standards in cytotoxicity assessments.[5][6][7][8][9]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to the inhibition of DNA replication and transcription and ultimately cell death.
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to cross-linking of DNA strands, which in turn triggers apoptosis.
It is important to note that the half-maximal inhibitory concentration (IC50) values for these standards can exhibit significant variability across different studies and cell lines due to differing experimental conditions.[5][10]
Experimental Data (Hypothetical)
The following table summarizes hypothetical IC50 values for this compound compared to Doxorubicin and Cisplatin across a panel of common cancer cell lines. These values are for illustrative purposes to demonstrate how a comparative analysis would be presented.
| Compound | Cell Line | IC50 (µM) - 48h exposure |
| This compound | MCF-7 (Breast) | 25.5 |
| A549 (Lung) | 32.8 | |
| HeLa (Cervical) | 28.1 | |
| Doxorubicin | MCF-7 (Breast) | 2.50[6] |
| A549 (Lung) | > 20[6] | |
| HeLa (Cervical) | 2.92[6] | |
| Cisplatin | MCF-7 (Breast) | Variable[5] |
| A549 (Lung) | 7.49 ± 0.16[8] | |
| HeLa (Cervical) | Variable[5] |
Note: The IC50 values for Doxorubicin and Cisplatin are sourced from published literature and are provided as a reference range. The variability in reported IC50 values for Cisplatin in MCF-7 and HeLa cells is significant, as highlighted in a meta-analysis.[5]
Experimental Protocols
Standardized and well-validated assays are crucial for obtaining reliable and reproducible cytotoxicity data. The two most common methods for assessing cytotoxicity in vitro are the MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[11][13]
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound (this compound) and standard drugs (Doxorubicin, Cisplatin) for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[14]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).[14]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a colorimetric method that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.[15][16] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, making it a reliable marker for cytotoxicity.[17][18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[16] The amount of formazan is proportional to the number of lysed cells.[17]
Protocol Outline:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.[15]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 490 nm.[19]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of control wells (spontaneous release) and maximum release (cells lysed with a detergent).
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for the MTT and LDH cytotoxicity assays.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the LDH cytotoxicity assay.
Conclusion
This guide outlines a comprehensive and objective framework for assessing the cytotoxicity of a novel compound, this compound, in comparison to the standard chemotherapeutic agents Doxorubicin and Cisplatin. By employing standardized and widely accepted in vitro assays such as the MTT and LDH assays, researchers can generate robust and comparable data. The hypothetical data presented herein serves as an example of how the cytotoxic profile of a new chemical entity can be characterized and benchmarked against established drugs, providing a critical first step in the drug discovery and development process. Further studies would be required to elucidate the specific mechanisms of action and to evaluate the in vivo efficacy and safety of any promising new compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ufl-flvc.primo.exlibrisgroup.com [ufl-flvc.primo.exlibrisgroup.com]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. advetresearch.com [advetresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. Cytotoxicity Based Lactate Dehydrogenase Assay [bio-protocol.org]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Performance of Oxetane-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the oxetane motif into small molecules has become a prominent strategy in modern medicinal chemistry. This guide provides an objective comparison of the in vitro performance of various oxetane-containing compounds, supported by experimental data from peer-reviewed literature. While specific data for Ethyl 2-(oxetan-3-yl)propanoate derivatives are limited in the public domain, this guide presents a broader analysis of structurally diverse oxetane derivatives to inform on their potential advantages and liabilities in drug discovery programs. The inclusion of the oxetane ring has been shown to modulate key physicochemical and pharmacological properties, including metabolic stability, aqueous solubility, and target potency.
Comparative Analysis of In Vitro Biological Activity
The introduction of an oxetane moiety can significantly impact the biological activity of a compound. The following tables summarize the in vitro potency of various oxetane-containing derivatives against different biological targets.
Kinase Inhibitory Activity
Oxetane-containing compounds have demonstrated potent inhibition of various kinases implicated in diseases such as cancer and inflammation.
| Compound Class | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine Derivative | MNK1 | 0.2 | Methyl-substituted analog | >1 |
| Pyridine Derivative | MNK2 | 0.089 | Methyl-substituted analog | >1 |
| Benzoazepine Derivative | BTK | <0.0005 | - | - |
| Pyrimidoaminotropane | mTOR | - | Positional isomer | - |
| Thiophene Derivative | MMP-13 | Ki = 2.7 nM | - | - |
| Tetrahydroisoquinoline | PRMT5 | 0.0042 | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 indicates higher potency.
Other Enzyme Inhibitory Activity
Beyond kinases, oxetane derivatives have shown inhibitory activity against other enzyme classes.
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolopyrimidinone | ALDH1A1 | 0.08 - 0.25 | Lead compound | 0.9 |
| Indole Derivative | IDO1 | - | Cyclobutane analog | - |
In Vitro Cytotoxicity
The cytotoxic effects of oxetane-containing compounds are crucial for anticancer drug development. The following data was obtained from assays on human cancer cell lines.
| Compound Class | Cell Line | GI50 (µM) |
| Indole-based analog | MCF-7 (Breast Cancer) | Micromolar range |
| Indole-based analog | MDA-MB-231 (Breast Cancer) | Micromolar range |
| Indole-based analog | PANC-1 (Pancreatic Cancer) | Micromolar range |
GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.
Physicochemical and ADME Properties
A primary motivation for incorporating oxetane rings is the potential improvement of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Metabolic Stability
Metabolic stability, often assessed in liver microsomes, is a critical parameter in drug design. The oxetane moiety can block metabolically labile sites, leading to improved stability.[1]
| Compound | Species | Intrinsic Clearance (CLint) (µL/min/mg) |
| Oxetane-containing arylsulfonamide | Human Liver Microsomes | Improved vs. carbocyclic analogs |
| Spirocyclic oxetane | Human Liver Microsomes | Considerably improved vs. carbonyl analog |
| 3,3-disubstituted oxetane | - | Generally more stable |
Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a drug. A lower CLint value indicates greater metabolic stability.
hERG and CYP450 Inhibition
Off-target effects, such as inhibition of the hERG potassium channel and cytochrome P450 (CYP) enzymes, are significant safety concerns. The introduction of an oxetane can modulate these interactions.
| Compound | Assay | Result |
| Oxetane-containing mTOR inhibitor | hERG Inhibition | IC50 > 100 µM |
| Oxetane-containing MNK inhibitor | CYP Inhibition | No inhibition observed |
| Oxetane-containing mTOR inhibitor | CYP3A4 TDI | IC50 = 2.5 µM |
A high IC50 value for hERG inhibition is desirable, indicating a lower risk of cardiotoxicity. Low potential for CYP inhibition is also favorable to minimize drug-drug interactions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data. The following are representative protocols for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Microplate (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase enzyme, substrate, and test compound to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (to initiate the metabolic reaction)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Acetonitrile (to stop the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the rate of disappearance of the compound and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in drug discovery research.
Caption: A generalized workflow for the in vitro screening of novel oxetane derivatives.
Caption: A hypothetical signaling pathway illustrating potential targets for oxetane-based kinase inhibitors.
References
Introduction: The Rise of the Oxetane Motif in Medicinal Chemistry
A comprehensive literature review and comparison guide for research related to Ethyl 2-(oxetan-3-yl)propanoate. This guide is tailored for researchers, scientists, and drug development professionals, offering an objective comparison with alternative chemical moieties and supported by experimental data from the literature.
The oxetane ring, a four-membered cyclic ether, has emerged from a position of academic curiosity to become a valuable building block in modern drug discovery.[1][2] Its growing popularity stems from its unique combination of physicochemical properties, including low molecular weight, high polarity, and a distinct three-dimensional structure.[1][2] In medicinal chemistry, oxetanes are increasingly utilized as bioisosteric replacements for more common functional groups like gem-dimethyl and carbonyl groups.[3][4] The introduction of an oxetane moiety can significantly enhance a molecule's aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[5][6] These favorable modifications of a compound's properties make oxetane-containing molecules highly attractive for the development of novel therapeutics.[7]
Proposed Synthetic Routes for this compound
While direct literature on the synthesis of this compound is scarce, plausible synthetic routes can be proposed based on established organic chemistry reactions and the known reactivity of oxetane precursors. Two primary strategies are outlined below.
Route 1: Michael Addition to an Unsaturated Precursor
A potential route involves the conjugate addition (Michael reaction) to a readily available unsaturated precursor, Ethyl 2-(oxetan-3-ylidene)propanoate.[8][9] This method is widely used for the formation of carbon-carbon bonds.[8]
Experimental Protocol:
-
Preparation of Ethyl 2-(oxetan-3-ylidene)propanoate: This precursor can be synthesized via a Wittig reaction between oxetan-3-one and the appropriate phosphorane.[10][11][12][13][14]
-
Michael Addition: A suitable nucleophile, such as a cuprate reagent (e.g., lithium dimethylcuprate), is reacted with Ethyl 2-(oxetan-3-ylidene)propanoate to introduce a methyl group at the β-position of the ester, followed by protonation to yield the saturated product.
Caption: Proposed synthesis of this compound via a Michael addition.
Route 2: Alkylation of an Oxetane-Containing Nucleophile
An alternative approach involves the alkylation of a nucleophile derived from an oxetane-containing precursor, such as oxetan-3-ylacetonitrile.[15][16]
Experimental Protocol:
-
Preparation of Oxetan-3-ylacetonitrile: This can be prepared from oxetan-3-one through various methods, such as a condensation reaction followed by reduction.
-
Alkylation and Hydrolysis: The acetonitrile is deprotonated with a strong base (e.g., LDA) to form a nucleophilic carbanion. This is then alkylated with an ethyl halide (e.g., ethyl iodide). Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by esterification, would yield the target compound.
Caption: Proposed synthesis of this compound via alkylation.
Comparison with Bioisosteric Alternatives
The utility of the oxetane motif is best understood by comparing its effects on molecular properties to those of its common bioisosteres: the gem-dimethyl group and the carbonyl group.[1][3]
Caption: Bioisosteric replacement of a methylene group with common motifs.
Physicochemical Property Comparison
The following table summarizes the general effects on key physicochemical properties when replacing a gem-dimethyl or carbonyl group with an oxetane.
| Property | gem-Dimethyl Group | Carbonyl Group | Oxetane Moiety | Reference |
| Aqueous Solubility | Decreases | Increases | Significantly Increases | [7] |
| Lipophilicity (logP) | Increases | Decreases | Decreases | [5][17] |
| Metabolic Stability | Increases (blocks metabolism) | Variable (can be a site of metabolism) | Generally Increases | [1][17] |
| Hydrogen Bond Acceptor Strength | None | Strong | Comparable to esters/ketones | [4][5] |
| Molecular Weight | Moderate Increase | Small Increase | Small Increase | [1][2] |
| sp³ Character | Increases | Decreases | Increases | [2][7] |
Performance in Drug Discovery Contexts
The theoretical advantages of incorporating an oxetane are borne out in numerous preclinical studies. The table below presents a comparison of fictional, yet representative, data illustrating the impact of these substitutions on drug-like molecules.
| Compound | Moiety | Potency (IC₅₀, nM) | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in HLM, min) |
| Analog A | gem-Dimethyl | 15 | 5 | 90 |
| Analog B | Carbonyl | 25 | 50 | 20 |
| Analog C | Oxetane | 18 | 150 | 120 |
HLM: Human Liver Microsomes
This representative data highlights how the oxetane-containing analog (Analog C) can maintain high potency while significantly improving both aqueous solubility and metabolic stability compared to its gem-dimethyl and carbonyl counterparts.
Conclusion
The incorporation of an oxetane moiety, as exemplified by the target molecule this compound, represents a powerful strategy in modern medicinal chemistry. While direct synthetic routes for this specific compound are not yet widely published, established chemical transformations provide a clear path to its synthesis. The compelling advantages of the oxetane ring as a bioisostere for gem-dimethyl and carbonyl groups—notably the concurrent enhancement of aqueous solubility and metabolic stability—underscore its importance. For researchers and drug development professionals, the exploration and synthesis of novel oxetane-containing compounds offer a promising avenue for the discovery of new and improved therapeutic agents.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. baranlab.org [baranlab.org]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
The Strategic Advantage of Oxetane Bioisosteres: A Comparative Guide to Ethyl 2-(oxetan-3-yl)propanoate
For researchers and professionals in drug development, the quest for molecular scaffolds that enhance physicochemical and pharmacokinetic properties is perpetual. This guide provides a comparative analysis of Ethyl 2-(oxetan-3-yl)propanoate, highlighting the strategic incorporation of the oxetane motif as a bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl moieties. Through a review of peer-reviewed literature, this document outlines the synthesis, experimental data, and rationale behind leveraging oxetane-containing compounds in modern medicinal chemistry.
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in drug discovery. Its unique structural and electronic properties offer a compelling alternative to traditional chemical groups, often leading to improvements in solubility, metabolic stability, and lipophilicity, while maintaining or enhancing biological activity.[1][2][3] this compound serves as a pertinent example of how this scaffold can be employed to create novel chemical entities with potentially superior drug-like properties.
Performance Comparison: Oxetane vs. Alternatives
The primary advantage of incorporating an oxetane, such as in this compound, lies in its ability to act as a polar surrogate for less desirable groups. Pioneering work by Carreira and researchers at Roche established oxetanes as effective bioisosteres for gem-dimethyl and carbonyl groups.[2][3][4]
Table 1: Comparative Physicochemical Properties of Oxetane-Containing Compounds and Their Analogs
| Parameter | Oxetane-Containing Compound | gem-Dimethyl Analog | Carbonyl Analog | Rationale for Improvement with Oxetane |
| Aqueous Solubility | Generally Increased | Lower | Variable | The polarity of the ether oxygen in the oxetane ring enhances hydrogen bonding with water.[5] |
| Metabolic Stability | Generally Increased | Prone to oxidation at C-H bonds | Prone to reduction or oxidation | The oxetane ring can block metabolically labile sites.[3][4] |
| Lipophilicity (LogP/LogD) | Generally Decreased | Higher | Variable | The introduction of the polar oxetane moiety reduces overall lipophilicity.[6] |
| Molecular Weight | Lower | Similar | Similar | The small, compact nature of the oxetane ring is advantageous for maintaining a low molecular weight.[7] |
Experimental Protocols
While a specific, detailed synthesis for this compound is not extensively documented in a single peer-reviewed article, a general approach can be inferred from the synthesis of other 3-substituted oxetanes. The following represents a plausible synthetic route based on established methodologies.
General Synthesis of 3-Substituted Oxetane Esters
The synthesis of 3-substituted oxetanes often commences from commercially available starting materials like 3-oxetanone or epichlorohydrin. A common strategy involves the nucleophilic addition to 3-oxetanone, followed by further functional group manipulation.
Workflow for the Synthesis of this compound:
Caption: Plausible synthetic workflow for this compound.
Experimental Steps (Illustrative):
-
Wittig Reaction: To a solution of the appropriate phosphonium ylide in a suitable solvent (e.g., THF), 3-oxetanone is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by quenching and extraction to yield Ethyl 2-(oxetan-3-ylidene)propanoate.
-
Reduction: The resulting unsaturated ester is dissolved in a solvent such as ethanol and subjected to catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the disappearance of the starting material. Filtration of the catalyst and removal of the solvent under reduced pressure affords the desired this compound.
It is crucial to note that this is a generalized protocol, and optimization of reaction conditions, including reagents, solvents, temperatures, and reaction times, would be necessary to achieve optimal yields and purity.
Signaling Pathways and Logical Relationships
The decision to incorporate an oxetane moiety into a drug candidate is often driven by a logical progression aimed at improving its pharmacokinetic profile.
Caption: Logical workflow for employing oxetane bioisosteres in drug design.
References
- 1. Publications 2005-2013 – Carreira Research Group | ETH Zurich [carreira.ethz.ch]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. connectjournals.com [connectjournals.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Safety Operating Guide
Navigating the Disposal of Ethyl 2-(oxetan-3-yl)propanoate: A Comprehensive Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 2-(oxetan-3-yl)propanoate, ensuring the protection of personnel and the environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on safety data for structurally similar oxetane compounds and general principles of hazardous waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to perform a risk assessment before handling this compound.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the potential hazards. Based on data from analogous compounds, this chemical should be handled with care.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Improper disposal can lead to significant environmental harm and legal repercussions.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Based on information from similar oxetane compounds, it is prudent to treat this compound as a hazardous waste. These compounds can be irritants and may be harmful if ingested or inhaled.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous and incompatible chemical waste.
Step 2: Waste Accumulation and Storage
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition and have a secure-fitting cap.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Irritant," "Harmful").
-
Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition or incompatible materials. Keep the container closed except when adding waste.
Step 3: Final Disposal
-
Licensed Disposal Vendor: The disposal of the collected waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.
-
Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal facility.
Quantitative Data for Similar Oxetane Compounds
The following table summarizes key quantitative data for a structurally related compound, 3-Ethyl-3-oxetanemethanol. This information is provided for illustrative purposes to highlight the type of data that is critical for a comprehensive safety assessment.
| Property | Value (for 3-Ethyl-3-oxetanemethanol) | Significance for Disposal |
| GHS Hazard Statements | H315, H319, H335 | Indicates the material causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] |
| Specific Gravity | 1.019 | Heavier than water. This is important for spill cleanup and understanding its environmental fate.[1] |
| Flash Point | 108 °C / 226.4 °F | The temperature at which it can ignite. This value indicates a relatively low flammability hazard at room temperature.[1] |
| Boiling Point | 96 °C / 204.8 °F @ 4 mmHg | Relevant for assessing volatility and potential for inhalation exposure.[1] |
Experimental Protocols: Waste Characterization
In the absence of a specific SDS, a laboratory may need to perform a waste characterization to comply with regulations. A common procedure is the Toxicity Characteristic Leaching Procedure (TCLP), which determines if a waste is hazardous due to its potential to leach toxic chemicals into the environment.
TCLP Methodology Overview:
-
A representative sample of the waste is collected.
-
The sample is extracted with a fluid designed to simulate the leaching that would occur in a landfill.
-
The resulting extract is then analyzed for specific contaminants.
-
The concentrations of these contaminants are compared to regulatory limits to determine if the waste is classified as hazardous.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Ethyl 2-(oxetan-3-yl)propanoate
This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 2-(oxetan-3-yl)propanoate in a laboratory setting. The following procedures are based on general best practices for handling laboratory chemicals and data from structurally similar compounds, due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule. Researchers, scientists, and drug development professionals should always perform a risk assessment before handling any new chemical.
Hazard Identification and Personal Protective Equipment (PPE)
-
H332: Harmful if inhaled.[1]
Given these potential hazards, the following personal protective equipment (PPE) is mandatory.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses if there is a risk of splashing.[5][6][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any damage before use and change them regularly to prevent cross-contamination.[5][7] |
| Body Protection | Laboratory Coat | A fire-resistant lab coat should be worn to protect clothing and skin from splashes.[6] Ensure the coat is buttoned. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this volatile compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8][9] If a fume hood is not available or ventilation is inadequate, a respirator may be required.[5][6][7] |
| Foot Protection | Closed-Toe Shoes | Shoes that cover the entire foot are required to prevent injury from spills or dropped objects.[5][6][7] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to ensure safety. The following diagram outlines the procedural steps for handling this compound.
Caption: Procedural workflow for safely handling this compound.
Experimental Protocols
General Handling:
-
Preparation: Before starting any work, ensure the chemical fume hood is operational and the work area is clean and free of clutter.[10][11] Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Put on all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[5][6][7]
-
Aliquotting: When transferring or measuring the chemical, do so within the fume hood to minimize exposure to vapors.[8][9] Use appropriate tools like pipettes or spatulas.
-
During Reaction: Keep the reaction vessel covered and within the fume hood. Monitor the reaction for any unexpected changes.
-
Post-Reaction: After the experiment is complete, allow the reaction to cool to room temperature before handling.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, reaction mixtures, and contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated, labeled, and sealed waste container.[2][12][13][14]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour chemical waste down the drain.[15]
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. achmem.com [achmem.com]
- 2. ethyl 2-(oxetan-3-ylidene)acetate - Safety Data Sheet [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. falseguridad.com [falseguridad.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. thesafetygeek.com [thesafetygeek.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
